Product packaging for Levamlodipine hydrobromide(Cat. No.:CAS No. 865430-78-0)

Levamlodipine hydrobromide

Cat. No.: B1674850
CAS No.: 865430-78-0
M. Wt: 489.8 g/mol
InChI Key: RVCDRXDQZIUQJA-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levamlodipine hydrobromide is a medication used to lower blood pressure and prevent chest pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26BrClN2O5 B1674850 Levamlodipine hydrobromide CAS No. 865430-78-0

Properties

CAS No.

865430-78-0

Molecular Formula

C20H26BrClN2O5

Molecular Weight

489.8 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide

InChI

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

InChI Key

RVCDRXDQZIUQJA-LMOVPXPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amlodipine hydrobromide, (S)-;  Levamlodipine hydrobromide;  Levamlodipine HBr

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of Levamlodipine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Levamlodipine hydrobromide. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1] Its efficacy and safety are intrinsically linked to its specific chemical structure and solid-state properties. Spectroscopic analysis is therefore critical for its identification, purity assessment, and quality control throughout the drug development and manufacturing process.

While specific spectroscopic data for the hydrobromide salt of Levamlodipine is not extensively available in publicly accessible literature, this guide presents data from closely related compounds, primarily amlodipine (the racemic mixture) and its besylate salt. This information serves as a robust reference point for the expected spectroscopic behavior of this compound, given the identical core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of Levamlodipine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 1: Representative ¹H NMR Chemical Shifts for the Amlodipine Moiety [2][3][4][5]

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
-CH₃ (Ester)3.61Singlet
-CH₃ (Dihydropyridine ring)2.29Singlet
-OCH₂CH₃ (Ester)1.15 - 1.18Triplet
-OCH₂CH₃ (Ester)4.06 - 4.10Quartet
-CH₂- (Aminoethoxy)3.25 - 3.27Multiplet
-CH₂-O- (Aminoethoxy)3.80 - 3.82Multiplet
-CH- (Dihydropyridine ring)5.34Singlet
Aromatic Protons7.18 - 7.49Multiplet
-NH (Dihydropyridine ring)VariesBroad Singlet
-NH₃⁺ (from Hydrobromide salt)VariesBroad Singlet

Note: The chemical shifts are based on data for amlodipine and its salts in various solvents. The exact values for this compound may vary slightly.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for the Amlodipine Moiety [4][6]

Carbon Assignment Approximate Chemical Shift (δ, ppm)
-CH₃ (Ester)~51
-CH₃ (Dihydropyridine ring)~19
-OCH₂C H₃ (Ester)~14
-OC H₂CH₃ (Ester)~60
C=O (Ester)~165 - 167
Quaternary Carbons (Dihydropyridine ring)~103, ~147
-CH- (Dihydropyridine ring)~39
Aromatic Carbons~123 - 148
-CH₂- (Aminoethoxy)~41
-CH₂-O- (Aminoethoxy)~70

Note: The chemical shifts are based on data for amlodipine and its salts. The exact values for this compound may differ.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for the Amlodipine Moiety [7][8][9][10][11]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine Salt)3200 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch (Ester)~1680Strong
C=C Stretch (Aromatic/Dihydropyridine)~1610, ~1490Medium to Strong
C-O Stretch (Ester/Ether)~1290, ~1100Strong
C-N Stretch~1200Medium
C-Cl Stretch~750Strong

Note: The exact peak positions and intensities can be influenced by the solid-state form and the counter-ion (hydrobromide).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. For Levamlodipine, electrospray ionization (ESI) is a common technique. The expected protonated molecule [M+H]⁺ for Levamlodipine would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 408.9 g/mol .

Powder X-Ray Diffraction (PXRD)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
  • Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range.

Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

  • Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°), with a defined step size and scan speed.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Characterization Profile Sample Levamlodipine Hydrobromide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS PXRD Powder X-Ray Diffraction Sample->PXRD Structure Molecular Structure Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Crystalline_Form Crystalline Form Identification PXRD->Crystalline_Form Profile Complete Spectroscopic Characterization Structure->Profile Functional_Groups->Profile Molecular_Weight->Profile Crystalline_Form->Profile

Caption: General workflow for the spectroscopic characterization of a pharmaceutical substance.

Levamlodipine_MOA Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channels (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion Influx Vasodilation Vasodilation Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR results in BP Lowered Blood Pressure PVR->BP

Caption: Simplified signaling pathway of Levamlodipine's mechanism of action.[1]

References

A Technical Guide to the Pharmacology of Levamlodipine versus R-Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for hypertension and angina, exists as a racemic mixture of two enantiomers: levamlodipine ((S)-amlodipine) and (R)-amlodipine. This technical guide provides an in-depth comparative analysis of the pharmacology of these two isomers. It is now well-established that the therapeutic effects of racemic amlodipine are almost exclusively attributable to levamlodipine, which exhibits potent L-type calcium channel blocking activity. In contrast, R-amlodipine possesses significantly weaker calcium channel blocking effects. However, emerging research suggests that R-amlodipine is not merely an inert component but may contribute to some of the vasodilatory and adverse effects of the racemic mixture through mechanisms independent of L-type calcium channel blockade, such as nitric oxide release. This guide will delve into the distinct pharmacodynamic and pharmacokinetic profiles of each enantiomer, present comparative clinical data, and outline the experimental methodologies used to elucidate these differences.

Introduction

The use of single-enantiomer drugs over their racemic counterparts has become a significant strategy in drug development, often leading to improved therapeutic indices with better efficacy and safety profiles. Amlodipine is a classic example of this chiral switch. While racemic amlodipine has a long history of successful clinical use, the development of levamlodipine was driven by the understanding that the two enantiomers have distinct pharmacological properties. Levamlodipine is the pharmacologically active isomer, responsible for the therapeutic antihypertensive and antianginal effects.[1][2][3] This guide aims to provide a comprehensive technical overview of the pharmacological differences between levamlodipine and R-amlodipine for professionals in the field of drug research and development.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for amlodipine's therapeutic effects is the blockade of voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][4][5] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

Levamlodipine (S-Amlodipine)

Levamlodipine is the potent enantiomer responsible for the L-type calcium channel blockade.[4][6] It has an approximately 1000-fold greater affinity for L-type calcium channels compared to R-amlodipine.[6][7] By binding to and inhibiting these channels, levamlodipine reduces the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral vascular resistance.[5][8] This ultimately results in the lowering of blood pressure.[5] The precise mechanism for angina relief is thought to involve the reduction of peripheral resistance, which decreases cardiac oxygen demand, and the dilation of coronary arteries, which increases coronary blood flow.[4]

R-Amlodipine

R-amlodipine has a significantly lower affinity for L-type calcium channels and is considered largely inactive in terms of calcium channel blockade.[4][7] However, studies have shown that R-amlodipine is not pharmacologically inert. It has been demonstrated to stimulate the release of nitric oxide (NO) from vascular endothelial cells.[9][10] This effect is independent of calcium channel blockade and appears to be mediated through a kinin-dependent pathway.[9] The release of NO, a potent vasodilator, may contribute to the overall vasodilatory effect of racemic amlodipine and potentially to some of its adverse effects, such as peripheral edema.[7]

Signaling Pathway of Amlodipine Enantiomers

G cluster_levamlodipine Levamlodipine (S-Amlodipine) cluster_ramlodipine R-Amlodipine Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel Inhibits Ca_Influx Decreased Calcium Influx L_type_Ca_Channel->Ca_Influx Vasodilation_L Vasodilation Ca_Influx->Vasodilation_L BP_Lowering Blood Pressure Reduction Vasodilation_L->BP_Lowering R_amlodipine R-Amlodipine B2_Kinin_Receptor B2-Kinin Receptor R_amlodipine->B2_Kinin_Receptor Activates NO_Synthase Nitric Oxide Synthase B2_Kinin_Receptor->NO_Synthase NO_Release Increased Nitric Oxide Release NO_Synthase->NO_Release Vasodilation_R Vasodilation NO_Release->Vasodilation_R

Caption: Signaling pathways for Levamlodipine and R-Amlodipine.

Pharmacokinetics

The pharmacokinetic profiles of levamlodipine and racemic amlodipine have been extensively studied. Data specifically for R-amlodipine is less common as it is not administered alone.

Table 1: Comparative Pharmacokinetic Parameters
ParameterLevamlodipine (S-Amlodipine)Racemic Amlodipine
Bioavailability 64-90%[1][8]60-65%[11]
Time to Peak Plasma Concentration (Tmax) 6-12 hours[1][8]6-8 hours[11][12]
Plasma Protein Binding ~93%[1][4]~98%[11]
Metabolism Extensively hepatic (~90%) to inactive metabolites, primarily via CYP3A4.[1][2][4]Extensively hepatic.[11]
Elimination Half-life (t1/2) 30-50 hours[1][2][8]40-60 hours[12]
Excretion 60% of metabolites in urine, 10% as unchanged drug.[2][4]Primarily renal excretion of metabolites.[13]

Clinical Efficacy and Safety

Clinical studies have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent antihypertensive efficacy with a potentially improved safety profile.

Antihypertensive Efficacy

Pooled data from comparative studies have shown that 2.5 mg of levamlodipine is as effective in lowering blood pressure as 5 mg of racemic amlodipine.[4] One study reported that the average reduction in systolic blood pressure for levamlodipine (2.5 mg) versus racemic amlodipine (5 mg) was comparable in standing, supine, and sitting positions.[4] Another clinical observation found that levamlodipine was superior to amlodipine in improving blood pressure indexes.[14][15]

Table 2: Comparative Antihypertensive Efficacy
Study PopulationLevamlodipine DoseRacemic Amlodipine DoseOutcomeReference
Mild to moderate hypertension (200 patients)2.5 mg5 mgEquivalent reduction in systolic BP[4]
Mild to moderate hypertension (110 patients)2.5 mg5 mgLevamlodipine showed superior improvement in blood pressure indexes.[14][15]
Hypertension2.5 mg5 mgNo significant difference in controlling BP.[3]
Safety and Tolerability

The most common dose-dependent adverse effect of racemic amlodipine is peripheral edema.[6] This side effect is thought to be partly attributed to the vasodilatory effects of R-amlodipine.[7] Clinical trials have shown a lower incidence of adverse reactions, particularly edema, with levamlodipine compared to racemic amlodipine.[3][16]

Table 3: Comparative Incidence of Adverse Events
Adverse EventLevamlodipineRacemic AmlodipineP-valueReference
Any Adverse Reactions6.0%8.4%< 0.001[16]
Lower Extremity Edema1.1%3.0%< 0.001[16]
Headache0.7%1.1%0.045[16]

Experimental Protocols

The following outlines the general methodologies employed in the studies cited in this guide.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional activity of amlodipine enantiomers at L-type calcium channels.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels from appropriate tissues (e.g., rat cardiac or brain tissue).

    • Radioligand Binding Assay: Competitive binding assays are performed using a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and increasing concentrations of levamlodipine and R-amlodipine. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • Functional Assay (Patch Clamp): Whole-cell patch-clamp electrophysiology is used on isolated vascular smooth muscle cells or cardiomyocytes. The effect of each enantiomer on the inward calcium current through L-type calcium channels is measured at various concentrations to determine the IC50 for channel blockade.

Experimental Workflow for In Vitro Assays

G start Start tissue Tissue Preparation (e.g., Rat Heart) start->tissue membrane Membrane Isolation tissue->membrane patch_clamp Patch Clamp Electrophysiology (Isolated Cardiomyocytes) tissue->patch_clamp radioligand Radioligand Binding Assay ([3H]nitrendipine) membrane->radioligand ic50_binding Determine IC50 for Binding radioligand->ic50_binding end End ic50_binding->end ic50_functional Determine IC50 for Channel Blockade patch_clamp->ic50_functional ic50_functional->end

Caption: In vitro experimental workflow for amlodipine enantiomers.

In Vivo Studies in Animal Models
  • Objective: To assess the antihypertensive effects and hemodynamic profiles of the enantiomers in vivo.

  • Methodology:

    • Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

    • Drug Administration: Levamlodipine, R-amlodipine, and racemic amlodipine are administered orally or intravenously at various doses.

    • Blood Pressure Monitoring: Blood pressure and heart rate are continuously monitored using telemetry or tail-cuff methods.

    • Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the different compounds in reducing blood pressure.

Clinical Trials in Humans
  • Objective: To compare the efficacy and safety of levamlodipine versus racemic amlodipine in hypertensive patients.

  • Methodology:

    • Study Design: Randomized, double-blind, parallel-group or crossover studies are conducted.

    • Patient Population: Patients with mild to moderate essential hypertension are recruited.

    • Intervention: Patients are randomized to receive either levamlodipine (e.g., 2.5 mg daily) or racemic amlodipine (e.g., 5 mg daily) for a specified duration (e.g., 4-8 weeks).

    • Efficacy Assessment: The primary efficacy endpoint is the change in systolic and diastolic blood pressure from baseline. Ambulatory blood pressure monitoring may also be used.

    • Safety Assessment: The incidence of adverse events, particularly peripheral edema, is systematically recorded and compared between the treatment groups.

Conclusion

The pharmacological profiles of levamlodipine and R-amlodipine are distinctly different. Levamlodipine is the therapeutically active enantiomer, exerting its antihypertensive and antianginal effects through potent and selective blockade of L-type calcium channels. R-amlodipine has negligible activity at these channels but contributes to vasodilation through the stimulation of nitric oxide release. The clinical evidence supports the use of levamlodipine as a more targeted therapy, offering comparable efficacy to racemic amlodipine at half the dose with a reduced incidence of adverse effects, most notably peripheral edema. This understanding of the stereospecific pharmacology of amlodipine underscores the value of chiral separation in drug development to optimize therapeutic outcomes.

References

Preclinical development and safety profile of Levamlodipine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Development and Safety Profile of Levamlodipine

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2] It is indicated for the treatment of hypertension and angina.[1][3] As the active moiety, levamlodipine possesses the therapeutic activity of the racemic mixture, offering potential for a better safety profile, particularly concerning adverse effects like peripheral edema.[2][4] This technical guide provides a comprehensive overview of the preclinical development and safety evaluation of levamlodipine, synthesizing key data on its mechanism of action, pharmacokinetics, safety pharmacology, and toxicology. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Levamlodipine exerts its antihypertensive effect by selectively blocking the transmembrane influx of calcium ions through L-type calcium channels into vascular smooth muscle and cardiac muscle.[5][6] This inhibition is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] The binding of levamlodipine to the calcium channel receptor is characterized by a gradual rate of association and dissociation, resulting in a smooth, gradual onset of action.[3][7] While negative inotropic effects can be observed in vitro, they are not considered clinically relevant at therapeutic doses.[5][6]

cluster_0 Cellular Level cluster_1 Physiological Effect Levamlodipine Levamlodipine LTypeChannel L-Type Calcium Channel Levamlodipine->LTypeChannel Inhibits CaInflux Reduced Ca2+ Influx LTypeChannel->CaInflux Blocks Relaxation Smooth Muscle Relaxation CaInflux->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Resistance Decreased Peripheral Resistance Vasodilation->Resistance BP Blood Pressure Reduction Resistance->BP cluster_ADME Pharmacokinetic Pathway Oral Oral Administration Absorption Absorption (GI Tract) Oral->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Liver - CYP3A4) Distribution->Metabolism Binding Plasma Protein Binding (~93%) Distribution->Binding Inactive Inactive Metabolites Metabolism->Inactive Excretion Excretion (Urine/Feces) Inactive->Excretion

References

Chemical Stability and Degradation Pathways of Levamlodipine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Levamlodipine, the pharmacologically active S-enantiomer of amlodipine. The information presented herein is crucial for formulation development, stability-indicating analytical method development, and ensuring the quality, safety, and efficacy of levamlodipine-containing drug products. While much of the detailed literature focuses on amlodipine besylate, the degradation pathways of the active moiety, levamlodipine, are directly applicable to levamlodipine hydrobromide.

Chemical Profile of Levamlodipine

Levamlodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] Its chemical structure contains several functional groups susceptible to degradation, including a dihydropyridine ring, ester linkages, and an aminoethoxy side chain. Understanding the lability of these groups under various stress conditions is fundamental to predicting and controlling its degradation.

Summary of Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3][4] Levamlodipine (as part of the racemic amlodipine) has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on amlodipine, providing insights into the stability of the levamlodipine molecule under different stress conditions.

Table 1: Degradation of Amlodipine under Various Stress Conditions

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 1 M HCl72 hoursSignificant Degradation[5]
0.1 M HCl3 days~1%[6]
5 M HCl at 80°C6 hours75.2%[7]
Base Hydrolysis 0.001 M NaOH72 hours>90% (for Perindopril, indicating conditions)[5]
0.1 M NaOH3 days~43%[6]
5 M NaOH at 80°C6 hoursTotal Degradation[7][8]
Oxidative Degradation 3% H₂O₂3 days~1%[6]
30% H₂O₂Not Specified20%[4]
3% H₂O₂-methanol (80:20) at 80°C6 hours80.1%[7]
Photolytic Degradation UV light (365 nm)30 minutesDegradation observed[9]
UV (200 W-h/m²) & White light (1.2 million lux-h)Not Specified~5%[6]
Photostability chamber14 days32.2%[7]
Thermal Degradation 105 °C3 daysNo degradation[6]
80 °C48 hoursNo major impurities[4]
80 °C7 hoursDegradation observed[10][11]

Degradation Pathways of Levamlodipine

The primary degradation pathways for levamlodipine involve oxidation of the dihydropyridine ring and hydrolysis of the ester side chains.

Oxidative Degradation

Under oxidative conditions, the dihydropyridine ring of levamlodipine is oxidized to the corresponding pyridine derivative.[4][5][12] This is a common degradation pathway for dihydropyridine-based drugs.

G Levamlodipine Levamlodipine (Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Dehydroamlodipine) Levamlodipine->Pyridine_Derivative Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Pyridine_Derivative

Figure 1: Oxidative Degradation Pathway of Levamlodipine.

Hydrolytic Degradation

Levamlodipine is susceptible to hydrolysis under both acidic and basic conditions, primarily at its two ester linkages. Basic hydrolysis is generally more pronounced than acidic hydrolysis.[6][13]

G Levamlodipine Levamlodipine Hydrolyzed_Products Hydrolyzed Degradation Products (Carboxylic Acid Derivatives) Levamlodipine->Hydrolyzed_Products Ester Hydrolysis Acid_Base Acidic or Basic Conditions Acid_Base->Hydrolyzed_Products G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Levamlodipine Stock Solution (1 mg/mL) B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidative Degradation (H₂O₂) A->D E Thermal Degradation (Heat) A->E F Photolytic Degradation (UV/Vis Light) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and Quantify Degradation Products H->I

References

An In-depth Technical Guide to the Interaction of Levamlodipine Hydrobromide with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. Its therapeutic efficacy in the management of hypertension and angina pectoris stems from its specific, high-affinity interaction with L-type calcium channels, primarily in vascular smooth muscle. This guide provides a detailed technical overview of this interaction, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action at the L-type Calcium Channel

Levamlodipine exerts its pharmacological effects by binding to the L-type voltage-gated calcium channels (Ca_v1.2) on the membrane of vascular smooth muscle cells.[1][2] This binding is stereoselective, with the S-enantiomer (Levamlodipine) being significantly more active than the R-enantiomer.[3] By binding to the channel, Levamlodipine allosterically modulates its function, effectively blocking the influx of extracellular calcium ions (Ca²⁺) into the cell.[2] This reduction in intracellular Ca²⁺ concentration is the pivotal event that leads to vasodilation and a subsequent decrease in blood pressure.[1][2]

The interaction is voltage-dependent, with a higher affinity for the depolarized state of the channel, which contributes to its efficacy in contractile vascular smooth muscle.[4][5] The slow onset and long duration of action of amlodipine, and by extension Levamlodipine, are attributed to its slow association and dissociation kinetics with the L-type calcium channel.

Downstream Signaling Pathway

The blockade of L-type calcium channels by Levamlodipine initiates a cascade of intracellular events culminating in smooth muscle relaxation. The primary downstream effect is the reduction of intracellular free Ca²⁺. Under normal physiological conditions, the influx of Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

By inhibiting the initial Ca²⁺ influx, Levamlodipine prevents the formation of the Ca²⁺-calmodulin complex, thereby inhibiting the activation of MLCK. This leads to a decrease in the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle, vasodilation, and a reduction in peripheral vascular resistance.[6]

cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ influx Levamlodipine Levamlodipine Hydrobromide Levamlodipine->L_type_Ca_Channel Calmodulin Calmodulin Ca_ion->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active activated by p_Myosin_LC Phosphorylated Myosin Light Chain MLCK_active->p_Myosin_LC phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->p_Myosin_LC Relaxation Muscle Relaxation Myosin_LC->Relaxation Contraction Muscle Contraction p_Myosin_LC->Contraction Start Start Membrane_Prep Membrane Preparation (Vascular Smooth Muscle) Start->Membrane_Prep Incubation Incubation with [³H]PN200-110 & Levamlodipine Membrane_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Start Start Cell_Isolation Isolation of Single Vascular Smooth Muscle Cells Start->Cell_Isolation Pipette_Seal Giga-ohm Seal Formation with Micropipette Cell_Isolation->Pipette_Seal Whole_Cell Establish Whole-Cell Configuration Pipette_Seal->Whole_Cell Voltage_Clamp Voltage Clamp & Elicit I_Ca Whole_Cell->Voltage_Clamp Drug_Application Application of Levamlodipine Voltage_Clamp->Drug_Application Data_Acquisition Record I_Ca Inhibition Drug_Application->Data_Acquisition Data_Analysis Dose-Response Analysis (IC₅₀ determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Early-Phase Clinical Development of Levamlodipine Hydrobromide for Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker developed for the treatment of hypertension. By selectively targeting the L-type calcium channels in vascular smooth muscle, levamlodipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1][2] Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic and safety profile, establishing the foundation for its therapeutic use. This technical guide provides an in-depth overview of the early-phase clinical development of levamlodipine hydrobromide, summarizing key pharmacokinetic data, outlining typical experimental protocols for such trials, and visualizing the underlying mechanism of action and development workflows.

Mechanism of Action

Levamlodipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3] This inhibition of calcium influx prevents the activation of myosin light chain kinase (MLCK), a crucial enzyme for muscle contraction.[3] The subsequent lack of myosin light chain phosphorylation leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[3]

Signaling Pathway

The signaling cascade initiated by the blockade of L-type calcium channels by levamlodipine in vascular smooth muscle cells is depicted below.

cluster_inhibition Levamlodipine Levamlodipine LTypeCaChannel L-Type Ca2+ Channel (Vascular Smooth Muscle) Levamlodipine->LTypeCaChannel Blocks CaInflux Ca2+ Influx Levamlodipine->CaInflux IntracellularCa Intracellular Ca2+ CaInflux->IntracellularCa Increases Calmodulin Calmodulin IntracellularCa->Calmodulin Binds to CaMComplex Ca2+-Calmodulin Complex MLCK_inactive MLCK (inactive) CaMComplex->MLCK_inactive Activates MLCK_active MLCK (active) MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction MyosinLC_P->Contraction Leads to Vasodilation Vasodilation

Levamlodipine's Mechanism of Action

Early-Phase Clinical Trial Protocols

While specific protocols for the initial first-in-human, single ascending dose (SAD), and multiple ascending dose (MAD) studies of this compound are not publicly available, the following represents a standard methodology for such trials in the development of antihypertensive agents.

Study Design and Objectives
  • Design: Randomized, double-blind, placebo-controlled, sequential-group, dose-escalation studies.

  • Primary Objectives:

    • To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy volunteers.

    • To determine the pharmacokinetic profile of levamlodipine and its metabolites after single and multiple doses.

  • Secondary Objectives:

    • To evaluate the effect of food on the pharmacokinetics of levamlodipine.

    • To assess dose-proportionality of pharmacokinetic parameters.

    • To identify the maximum tolerated dose (MTD).

Key Experimental Methodologies
  • Participant Selection: Healthy male and female volunteers, typically aged 18-45 years, with blood pressure within the normal range. Key exclusion criteria would include a history of cardiovascular disease, renal or hepatic impairment, and allergy to dihydropyridine calcium channel blockers.[4]

  • Dosing Regimen:

    • SAD Study: Participants are enrolled in sequential cohorts, each receiving a single, escalating dose of levamlodipine or placebo.

    • MAD Study: Participants receive multiple doses of levamlodipine or placebo over a specified period (e.g., 7-14 days) in escalating dose cohorts.

  • Safety Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis). Close observation for adverse events, with particular attention to hypotension, headache, and peripheral edema.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentrations of levamlodipine. In MAD studies, sampling is conducted after the first and last doses to assess drug accumulation.

  • Bioanalytical Method: Plasma concentrations of levamlodipine are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The logical flow of a typical Phase 1 clinical trial for an antihypertensive agent like levamlodipine is illustrated below.

Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Levamlodipine vs. Placebo) Screening->Randomization Dosing Dose Administration (SAD or MAD) Randomization->Dosing SafetyMonitoring Safety Monitoring (Vital Signs, ECGs, AEs) Dosing->SafetyMonitoring PKSampling Pharmacokinetic Sampling (Blood Draws) Dosing->PKSampling DataAnalysis Data Analysis (PK & Safety) SafetyMonitoring->DataAnalysis Bioanalysis Bioanalysis (LC-MS/MS) PKSampling->Bioanalysis Bioanalysis->DataAnalysis Reporting Clinical Study Report DataAnalysis->Reporting

Phase 1 Clinical Trial Workflow

Quantitative Data from Early-Phase Trials

The following tables summarize key pharmacokinetic parameters of levamlodipine derived from early-phase clinical studies, primarily bioequivalence trials in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Levamlodipine
Parameter2.5 mg Levamlodipine[5]5 mg Levamlodipine10 mg Amlodipine (for comparison)
Cmax (ng/mL) -2.94 ± 0.639.57 ± 1.08
Tmax (h) -7.9 ± 1.95.92 ± 0.79
AUC0-t (ng·h/mL) -136.6 ± 38.4312.78 ± 34.07
AUC0-∞ (ng·h/mL) -145.9 ± 42.1352.09 ± 42.45
t1/2 (h) -35.8 ± 7.930.14 ± 5.46

Data are presented as mean ± standard deviation.

Table 2: Bioequivalence of Levamlodipine and Racemic Amlodipine (Fasting Conditions)[5]
ParameterGeometric Mean Ratio (GMR) (%)90% Confidence Interval
Cmax 100.2480-125
AUC0-t 103.6380-125
AUC0-∞ 103.2480-125

This study compared a 2.5 mg levamlodipine tablet to a 5 mg racemic amlodipine tablet.

Table 3: Safety Profile from a Comparative Study[8]
Adverse EventLevamlodipine Group (n=101)Racemic Amlodipine Group (n=103)
Overall Adverse Events (%) 1115
Drug-Related Adverse Events (%) 27

Conclusion

The early-phase clinical development of this compound has established a pharmacokinetic and safety profile that supports its therapeutic use in hypertension. The data from these foundational studies demonstrate predictable pharmacokinetics and a favorable safety profile, particularly in comparison to its racemic parent compound. This in-depth technical guide, by consolidating available quantitative data, outlining standard experimental protocols, and visualizing key pathways and workflows, serves as a valuable resource for researchers and professionals in the field of drug development. Further research, including long-term outcomes studies, will continue to build upon this essential early-phase data.

References

Methodological & Application

Application Note: Quantification of Levamlodipine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, also known as S-amlodipine, is the pharmacologically active enantiomer of amlodipine, a dihydropyridine calcium channel blocker widely used as an antihypertensive and antianginal agent[1]. It functions by blocking the transmembrane influx of calcium into vascular and cardiac smooth muscles, leading to vasodilation and a reduction in blood pressure[1]. Accurate and sensitive quantification of levamlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of levamlodipine in human plasma using a robust and reliable Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

The method involves the extraction of levamlodipine and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 or chiral column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard or a structurally similar analog ensures high accuracy and precision by compensating for variability during sample processing and analysis[2].

Experimental Protocols

Materials and Reagents
  • Analytes: Levamlodipine (S-amlodipine) reference standard, (S)-amlodipine-d4 or Tizanidine (Internal Standard).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane, Diethyl ether.

  • Reagents: Formic acid (AR grade), Ammonium acetate, Ethanolamine, Ultrapure water (Milli-Q or equivalent).

  • Consumables: Centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Strata™-X or Oasis HLB), autosampler vials.[3]

Sample Preparation Protocols

Three common extraction techniques are presented: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for cleaning up complex matrices like plasma.

  • Pipette 500 µL of human plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Tizanidine, 1000 ng/mL) and vortex for 1 minute[1].

  • Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 3:1 v/v)[1][4].

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction[1].

  • Centrifuge the sample at 8000 rpm for 5 minutes to separate the aqueous and organic layers[5].

  • Carefully transfer the upper organic layer (approximately 1.8 mL) to a new tube[1].

  • Evaporate the organic solvent to dryness at 35-50°C under a gentle stream of nitrogen gas[1][2].

  • Reconstitute the dried residue with 150 µL of the mobile phase and vortex for 1 minute[1].

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This is a simpler and faster, though potentially less clean, extraction method.

  • Pipette 500 µL of human plasma sample into a centrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 1.5 mL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 4 minutes, then centrifuge at 4000 rpm for 10 minutes at 5°C.

  • Transfer 1 mL of the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness or dilute it with water before injection.

  • If evaporated, reconstitute the residue in 150-300 µL of the mobile phase.

  • Transfer the final sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a very clean extract, minimizing matrix effects.

  • Condition an SPE cartridge (e.g., Strata™-X 33 µm Polymeric Reversed Phase) by passing 1 mL of methanol followed by 1 mL of water[3].

  • In a separate tube, add 5 µL of the internal standard to 100 µL of plasma sample[3].

  • Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex[3].

  • Load the entire sample mixture onto the conditioned SPE cartridge[3].

  • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of pure water, to remove interferences[2].

  • Elute the analyte and internal standard from the cartridge using 1 mL of 0.1% formic acid in methanol[3].

  • Evaporate the eluent to dryness at 50°C under a nitrogen stream[3].

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection[3].

LC-MS/MS Instrumental Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2
LC System ExionLC™ AD HPLC or equivalent[3]Acquity Ultra Performance LC™ or equivalent[6]
Column Phenomenex Lux 3u Cellulose-2 (150 x 4.6 mm)[1]C18 Column (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[1]10 mM Ammonium Acetate, pH 4[6]
Mobile Phase B Acetonitrile[1]Acetonitrile
Elution Mode Isocratic (50:50, v/v)[1]Isocratic (10:90, v/v)[6]
Flow Rate 0.4 mL/min[1]0.2 mL/min[6]
Injection Volume 10 µL[1]5 µL
Column Temp. 30-35°C[2]Ambient
Run Time 5.5 minutes[1]5 minutes[6]
Retention Time ~3.9 minutes[1]~1.63 minutes[6]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., API 4500, QTRAP® 4500)[3]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4.5 - 5.5 kV[1][3]
Source Temperature 300 - 500°C[1][3]
MRM Transitions
LevamlodipineQ1: 409.1-409.3 m/z -> Q3: 238.1 m/z[1][4]
IS: (S)-amlodipine-d4Q1: 413.1 m/z -> Q3: 238.1 m/z[4]
IS: TizanidineQ1: 254.2 m/z -> Q3: 44.1 m/z[1]
Collision Energy Analyte-dependent, ~15 eV for Levamlodipine[1]
Curtain Gas 6 L/min[1]

Method Validation and Performance

The described method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Performance Summary

ParameterResultSource
Linearity Range 0.1 - 20.0 ng/mL[4]
0.77 - 50.98 ng/mL[1]
Correlation Coefficient (r²) > 0.998[4][6]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[6]
0.79 ng/mL[1]
Accuracy (at LLOQ) 106.9%[1]
Precision (RSD% at LLOQ) 6.0% (Between-batch)[1]
Intra- & Inter-Day Precision (RSD%) < 15%[4]
Recovery 99.9% - 101.7%[4]
Dilution Integrity Accuracy: 101.2% - 101.9%Precision: 2.8% - 4.0%[1]

Visualized Workflows

G cluster_workflow Overall Experimental Workflow SampleReceipt Human Plasma Sample Receipt SamplePrep Sample Preparation (LLE, PP, or SPE) SampleReceipt->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: High-level workflow for levamlodipine analysis.

G cluster_lle Liquid-Liquid Extraction (LLE) Protocol Start 500 µL Plasma Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step LLE sample preparation workflow.

G cluster_spe Solid-Phase Extraction (SPE) Protocol Condition Condition SPE Cartridge Load Load Pre-treated Plasma Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluent to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step SPE sample preparation workflow.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reproducible approach for the quantification of levamlodipine in human plasma. The protocols for sample preparation, including LLE, PP, and SPE, offer flexibility based on laboratory throughput needs and required sample cleanliness. With proper validation, this methodology is highly suitable for regulated bioanalysis in support of clinical and pharmaceutical research.[6]

References

Validated Analytical Methods for Levamlodipine Hydrobromide in Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Levamlodipine hydrobromide in pharmaceutical dosage forms. The methodologies outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for quality control, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of Levamlodipine and the separation of its degradation products.

Experimental Protocol

Chromatographic Conditions:

  • Column: WATERS C18 column (250 mm × 4.6 mm, 5µm)[1]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, 70mM Potassium Dihydrogen Orthophosphate buffer, and Methanol in the ratio of 15:30:55 (v/v/v). The pH of the mobile phase is adjusted to 3.0 using Orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 0.5 to 8 µg/mL by diluting with the mobile phase.[1]

Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Levamlodipine and transfer it to a suitable volumetric flask.

  • Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Data Presentation
Validation ParameterResult
Linearity Range0.5-8 µg/mL[1]
Correlation Coefficient (r²)0.99[1]
Limit of Detection (LOD)0.0674 µg/mL[1]
Limit of Quantification (LOQ)0.0204 µg/mL[1]
Accuracy (% Recovery)104.7 ± 1.82%[1]
Precision (% RSD)Intra-day: 0.025%, Inter-day: 0.022%[1]
Retention Time2.60 minutes[1]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation UV_Spec_Workflow Start Start Prep_Solutions Prepare Standard and Sample Solutions in Methanol Start->Prep_Solutions Set_Wavelength Set Spectrophotometer to λmax (281 nm) Prep_Solutions->Set_Wavelength Measure_Absorbance Measure Absorbance of Standard and Sample Solutions Set_Wavelength->Measure_Absorbance Calculate_Concentration Calculate Concentration using Beer-Lambert Law Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End HPTLC_Workflow cluster_prep Sample Preparation & Application cluster_chrom Chromatography cluster_detect Detection & Quantification Prep Prepare Standard & Sample Solutions Spotting Apply Samples to HPTLC Plate Prep->Spotting Development Develop Plate in Mobile Phase Spotting->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 254 nm Drying->Scanning Analysis Data Analysis Scanning->Analysis Degradation_Pathway cluster_stress Stress Conditions Levamlodipine Levamlodipine Hydrobromide Acid Acid Hydrolysis Levamlodipine->Acid Base Base Hydrolysis Levamlodipine->Base Oxidation Oxidation Levamlodipine->Oxidation Heat Thermal Levamlodipine->Heat Light Photolysis Levamlodipine->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Levamlodipine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker.[1] It exerts its therapeutic effects, primarily vasodilation and reduction of blood pressure, by selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to investigate the efficacy and mechanism of action of Levamlodipine hydrobromide. The assays described herein are fundamental for preclinical drug development and mechanistic studies.

Mechanism of Action

Levamlodipine binds to and blocks L-type voltage-gated calcium channels, which are crucial for the contractile processes of vascular smooth muscle cells.[4][5] By inhibiting calcium influx, intracellular calcium concentrations decrease, leading to the inhibition of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation.[4] This vasodilation of peripheral arterioles reduces total peripheral resistance, thereby lowering blood pressure.[3] Additionally, evidence suggests that amlodipine, the racemic mixture containing levamlodipine, can modulate the activity of endothelial nitric oxide synthase (eNOS), potentially contributing to its cardiovascular benefits.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of amlodipine and its enantiomers. It is important to note that much of the publicly available data is for racemic amlodipine.

Assay TypeCell/Tissue TypeParameterValueCompound
Calcium Channel Inhibition
L-type Calcium Channel Current InhibitionGuinea Pig Ventricular CellsIC504.2 ± 0.6 µMQuaternary amlodipine
L-type Calcium Channel Block-IC502.4 µMAmlodipine
N-type Calcium Channel Block-IC505.8 µMAmlodipine
T-type Calcium Channel BlockGuinea-pig atriaIC505.6 µMAmlodipine
Vasodilation/Vascular Relaxation
Inhibition of KCI-induced ContractionRat Aortic RingsIC507.5 x 10⁻⁹ MAmlodipine
Inhibition of KCI-induced ContractionPig Coronary Artery RingsIC502.2 x 10⁻⁸ MAmlodipine
Inhibition of KCI-induced ContractionHuman Coronary Artery RingsIC502.1 x 10⁻⁸ MAmlodipine
Inhibition of Ca²⁺-induced ContractionsDepolarised Rat AortaIC501.9 nMAmlodipine
Inhibition of 45 mM K⁺-induced ContractionsRat AortaIC5019.4 nMAmlodipine
Cell Viability
Antiproliferative EffectA549 Human Lung Carcinoma CellsIC5023 µMAmlodipine
Antiproliferative EffectH1299 Human Non-small Cell Lung CancerIC5025.66 µMAmlodipine

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs or VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Intracellular Calcium Influx Assay

This assay measures the ability of this compound to inhibit depolarization-induced calcium influx.

Materials:

  • This compound

  • VSMCs

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without CaCl₂

  • Potassium chloride (KCl) solution (e.g., 50 mM in HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium, wash the cells with HBSS, and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing various concentrations of this compound or vehicle control and incubate for 30 minutes at room temperature.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity (Excitation: 490 nm, Emission: 515 nm) using a fluorescence microplate reader.

  • Depolarization and Measurement: Add 20 µL of KCl solution to each well to induce depolarization and immediately start recording the fluorescence intensity at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot a dose-inhibition curve to determine the IC50 value.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol assesses the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • This compound

  • Thoracic aorta from a rat or mouse

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or KCl

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize after each addition.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve and calculate the EC50 value.

Endothelial Nitric Oxide Synthase (eNOS) Activation Assay

This assay determines the effect of this compound on eNOS activity by measuring nitric oxide (NO) production in endothelial cells.

Materials:

  • This compound

  • HUVECs

  • Griess Reagent System for nitrite determination

  • Cell lysis buffer

  • Bradford assay reagent

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to near confluence in 6-well plates. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant. To measure nitrite, a stable metabolite of NO, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes. Measure the absorbance at 540 nm.

  • Protein Quantification: Lyse the cells and determine the total protein concentration using the Bradford assay.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and normalize it to the total protein content. Compare the NO production in treated cells to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

Levamlodipine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space (Vascular Smooth Muscle Cell) Levamlodipine Levamlodipine hydrobromide L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) Levamlodipine->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Blocks Relaxation Vasodilation L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Levamlodipine's primary signaling pathway in vascular smooth muscle cells.

eNOS_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular_Endothelial Intracellular Space (Endothelial Cell) Amlodipine Amlodipine (Racemic) PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (p-Ser1177) Active Amlodipine->eNOS_Ser1177 Promotes Phosphorylation (Activating) eNOS_Thr495 eNOS (p-Thr495) Inactive PKC->eNOS_Thr495 Phosphorylates (Inhibitory) NO_Production Nitric Oxide (NO) Production eNOS_Thr495->NO_Production Inhibits eNOS_Ser1177->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Amlodipine's potential effect on the eNOS signaling pathway in endothelial cells.

Experimental_Workflow_Calcium_Influx Start Start: Seed VSMCs in 96-well plate Dye_Loading Load cells with Fluo-4 AM Start->Dye_Loading Wash1 Wash cells with HBSS Dye_Loading->Wash1 Compound_Incubation Incubate with Levamlodipine hydrobromide or vehicle Wash1->Compound_Incubation Baseline_Reading Measure baseline fluorescence Compound_Incubation->Baseline_Reading Depolarization Add KCl to induce depolarization Baseline_Reading->Depolarization Kinetic_Reading Measure fluorescence kinetically Depolarization->Kinetic_Reading Analysis Analyze data and determine IC50 Kinetic_Reading->Analysis

References

Application Notes and Protocols for In Vivo Hypertensive Models in Levamlodipine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a leading risk factor for cardiovascular disease, necessitates the development of effective antihypertensive therapies. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker that exerts its antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1] Preclinical evaluation of levamlodipine's efficacy requires robust and reproducible in vivo models of hypertension. This document provides detailed application notes and protocols for three widely used experimental models: the Spontaneously Hypertensive Rat (SHR), the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive model, and the two-kidney, one-clip (2K1C) renovascular hypertension model.

Mechanism of Action of Levamlodipine

Levamlodipine is a calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle.[1] By blocking the influx of extracellular calcium, it prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This reduction in peripheral vascular resistance is the primary mechanism behind its blood pressure-lowering effect.

levamlodipine_mechanism cluster_cell Vascular Smooth Muscle Cell Ca2+ Ca²⁺ L-type Ca2+ Channel L-type Ca2+ Channel Ca2+->L-type Ca2+ Channel Influx MLCK_active MLCK (active) Ca2+->MLCK_active Activates MLCK_inactive MLCK (inactive) Levamlodipine Levamlodipine Levamlodipine->L-type Ca2+ Channel Blocks Relaxation Vasodilation MLCK_inactive->Relaxation Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction

Caption: Levamlodipine's mechanism of action.

Experimental Models of Hypertension

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model that closely mimics human essential hypertension, developing hypertension without any surgical or chemical induction.[2] This makes it a highly valuable model for studying the long-term effects of antihypertensive drugs.

Experimental Workflow:

SHR_workflow Procurement Procure SHR and normotensive WKY rats (control) at 5-6 weeks of age Acclimatization Acclimatize animals for 1-2 weeks Procurement->Acclimatization Baseline_BP Measure baseline blood pressure Acclimatization->Baseline_BP Grouping Randomly assign SHRs to vehicle control and Levamlodipine treatment groups Baseline_BP->Grouping Treatment Administer Levamlodipine or vehicle daily for a specified period (e.g., 4-8 weeks) Grouping->Treatment Monitoring Monitor blood pressure weekly Treatment->Monitoring during treatment Endpoint Endpoint analysis: - Final blood pressure - Cardiac hypertrophy assessment - Biochemical analysis Monitoring->Endpoint

Caption: Experimental workflow for the SHR model.

Detailed Protocol:

  • Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 5-6 weeks of age.[3]

  • Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) using a non-invasive tail-cuff method. Acclimatize the rats to the restraining device for several days before recording measurements to minimize stress-induced variations.

  • Grouping and Dosing: Randomly divide the SHRs into a vehicle control group and one or more levamlodipine treatment groups. A typical oral dose for amlodipine (racemate) in SHRs ranges from 1 to 10 mg/kg/day.[4] As levamlodipine is the active enantiomer, doses of 0.5 to 5 mg/kg/day can be explored. Prepare levamlodipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

  • Treatment Period: Administer levamlodipine or vehicle daily via oral gavage for a predetermined period, typically 4 to 8 weeks.

  • Blood Pressure Monitoring: Measure blood pressure weekly throughout the study.

  • Endpoint Analysis:

    • Cardiac Hypertrophy: At the end of the study, euthanize the animals, excise the hearts, and weigh the left ventricle. Calculate the left ventricular mass index (LVMI) as the ratio of left ventricular weight to body weight.

    • Histopathology: Fix heart tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.[5][6]

    • Biochemical Analysis: Collect blood samples for analysis of renal function markers (e.g., serum creatinine, BUN) and markers of oxidative stress (e.g., malondialdehyde [MDA], superoxide dismutase [SOD]).[7]

Quantitative Data Summary (SHR Model)

TreatmentDose (mg/kg/day)DurationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Effect on Cardiac HypertrophyReference
Levamlodipine1Single Dose-[5]
Amlodipine34 weeks↓ Cardiac mass and LV weight[4]
Amlodipine2, 8, 206 monthsDose-dependent ↓-↓ LVH at 8 and 20 mg/kg[8]
Amlodipine0.215 weeks↓ from ~190 to ~101-Preserved glomerular number[9]

Note: Data for amlodipine is presented as a reference for levamlodipine, which is the active S-enantiomer.

L-NAME-Induced Hypertension Model

This model induces hypertension through the inhibition of nitric oxide synthase (NOS) by L-NAME, leading to endothelial dysfunction and increased peripheral resistance.[7]

Detailed Protocol:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).

  • Hypertension Induction: Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day for 4-6 weeks.[10]

  • Grouping and Treatment: After the induction period, divide the hypertensive rats into a vehicle control group and levamlodipine treatment groups. Administer levamlodipine (e.g., 1-5 mg/kg/day, p.o.) or vehicle concurrently with L-NAME for the duration of the study.

  • Blood Pressure Monitoring: Measure blood pressure weekly.

  • Endpoint Analysis: In addition to the endpoints described for the SHR model, assess markers of endothelial function and oxidative stress.

Quantitative Data Summary (L-NAME Model)

TreatmentDose (mg/kg/day)DurationChange in Systolic BP (mmHg)Reference
Amlodipine (with Elettaria cardamomum)low-dose-Better reduction than amlodipine alone[9]
Amlodipine--Vasoprotective effects[11]

Note: Specific quantitative data for levamlodipine in the L-NAME model is limited. The data presented is based on amlodipine studies, which serves as a relevant reference.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

The 2K1C model mimics renovascular hypertension by surgically constricting one renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).[12]

Detailed Protocol:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a flank incision to expose the left renal artery.

    • Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.[13][14] The contralateral kidney remains untouched.

    • Suture the incision.

    • A sham-operated group should undergo the same procedure without clip placement.

  • Post-Operative Care and Hypertension Development: Allow the animals to recover for 2-4 weeks for hypertension to develop.

  • Grouping and Treatment: Once hypertension is established, group the rats and begin treatment with levamlodipine (e.g., 1-5 mg/kg/day, p.o.) or vehicle.

  • Blood Pressure Monitoring: Monitor blood pressure regularly.

  • Endpoint Analysis: In addition to blood pressure and cardiac parameters, assess plasma renin activity and markers of renal function.

Quantitative Data Summary (2K1C Model)

TreatmentDose (mg/kg)DurationChange in Blood PressureReference
Amlodipine1.024 hours[15]
Amlodipine (combination)0.5, 1.0, 2.024 hoursDose-dependent ↓[15]

Note: Specific quantitative data for levamlodipine in the 2K1C model is limited. The data presented is based on amlodipine studies, which serves as a relevant reference.

General Protocols for Key Experiments

Preparation and Administration of Levamlodipine

Levamlodipine for oral administration can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent if solubility allows.[16] For oral gavage in rats, a volume of 10-20 ml/kg is generally used.[17] The gavage needle size should be appropriate for the size of the rat (e.g., 16-18 gauge for adult rats).[17]

Measurement of Biochemical Markers
  • Renal Function: Serum creatinine and blood urea nitrogen (BUN) can be measured using commercially available colorimetric assay kits.

  • Oxidative Stress:

    • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.[10]

    • Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities can be determined using spectrophotometric assay kits.[10]

Histological Analysis of Cardiac Hypertrophy
  • Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.[5]

    • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).[6]

  • Image Analysis: Use image analysis software to quantify cardiomyocyte size and the percentage of fibrotic area.

Conclusion

The Spontaneously Hypertensive Rat, L-NAME-induced hypertension, and the 2K1C renovascular hypertension models are all valuable tools for the in vivo evaluation of levamlodipine. The choice of model depends on the specific research question, with the SHR model being ideal for studying genetic hypertension and long-term effects, the L-NAME model for investigating endothelial dysfunction, and the 2K1C model for exploring the role of the renin-angiotensin system. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies to assess the antihypertensive efficacy of levamlodipine.

References

Application Notes and Protocols for High-Throughput Screening of Levamlodipine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker.[1][2] It primarily acts on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3][4] The therapeutic efficacy of levamlodipine in treating hypertension and angina has prompted interest in the discovery of novel analogs with improved pharmacological profiles, such as enhanced potency, selectivity, or favorable pharmacokinetic properties. High-throughput screening (HTS) is a critical component of this discovery process, enabling the rapid evaluation of large compound libraries to identify promising new chemical entities.

These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel levamlodipine analogs that modulate L-type calcium channels. The workflow progresses from a primary, high-throughput fluorescence-based assay to more complex secondary and tertiary assays for hit confirmation and characterization.

Tiered Screening Strategy for Levamlodipine Analogs

A multi-tiered screening approach is recommended to efficiently identify and validate potent and selective levamlodipine analogs. This strategy begins with a high-throughput primary screen to identify all potential hits, followed by progressively more rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate functional effects.

G cluster_0 Screening Funnel Primary Primary HTS: Fluorescence-Based Calcium Influx Assay Secondary1 Secondary Assay 1: Automated Electrophysiology (Patch Clamp) Primary->Secondary1 Hit Confirmation & Potency Secondary2 Secondary Assay 2: Radioligand Binding Assay Primary->Secondary2 Mechanism of Action & Affinity Tertiary Tertiary Assay: Ex Vivo Vasodilation Assay Secondary1->Tertiary Functional Confirmation Secondary2->Tertiary Functional Confirmation Leads Lead Candidates Tertiary->Leads

Caption: Tiered screening workflow for levamlodipine analogs.

Primary High-Throughput Screening

Assay Principle: No-Wash Fluorescence-Based Calcium Influx Assay

The primary HTS assay utilizes a homogeneous, no-wash fluorescence-based method to measure intracellular calcium influx in a cell line stably expressing the human L-type calcium channel (Ca_v_1.2). This assay is amenable to high-density microplate formats (384- or 1536-well) and is designed for rapid screening of large compound libraries. Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated L-type calcium channels, leading to an influx of extracellular calcium and a subsequent increase in fluorescence. Compounds that block the channel will inhibit this calcium influx, resulting in a reduced fluorescent signal.

Experimental Workflow: Primary HTS

G cluster_workflow Primary HTS Workflow cluster_flipr FLIPR Measurement plate_cells Plate Cells (HEK293-Ca_v_1.2) incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight dye_loading Add Calcium-Sensitive Dye (e.g., Fluo-8) incubate_overnight->dye_loading incubate_dye Incubate (1 hour, 37°C) dye_loading->incubate_dye add_compounds Add Test Compounds & Controls incubate_dye->add_compounds incubate_compounds Incubate (15-30 min, RT) add_compounds->incubate_compounds add_kcl Add KCl (Depolarization) measure_fluorescence Measure Fluorescence (FLIPR) incubate_compounds->measure_fluorescence measure_fluorescence->add_kcl Add & Read measure_response Measure Peak Fluorescence Response add_kcl->measure_response analyze_data Data Analysis (% Inhibition, Z') measure_response->analyze_data

Caption: Workflow for the primary fluorescence-based HTS assay.

Detailed Protocol: Primary Calcium Influx Assay

Materials:

  • Cell Line: HEK293 cell line stably expressing the human L-type calcium channel α1C subunit (Ca_v_1.2). Other suitable cell lines like CHO cells could also be used.[5][6][7]

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • FLIPR Calcium 6 Assay Kit or similar no-wash calcium indicator dye.[8][9]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Depolarization Buffer: Assay Buffer containing a final concentration of 90 mM KCl (by replacing NaCl).

    • Levamlodipine (as a positive control).

    • DMSO (for compound dilution).

Procedure:

  • Cell Plating: Seed the HEK293-Ca_v_1.2 cells into 384-well assay plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Dye Loading: The next day, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Add an equal volume (40 µL) of the dye solution to each well.[8][10]

  • Incubation: Incubate the plates for 1-2 hours at 37°C.[8]

  • Compound Addition: Prepare serial dilutions of test compounds and levamlodipine in DMSO, then dilute into Assay Buffer. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound solution to the appropriate wells.

  • Pre-incubation: Incubate the plates at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Place the assay plates into a Fluorometric Imaging Plate Reader (FLIPR).

  • Assay Execution:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 20 µL of Depolarization Buffer to all wells to stimulate calcium influx.

    • Continue to record the fluorescence signal for an additional 2-3 minutes.[9]

  • Data Analysis: Calculate the percentage inhibition for each test compound relative to the positive (levamlodipine) and negative (vehicle) controls. Determine the Z'-factor to assess assay quality.

Data Presentation: Primary HTS Results

Compound IDConcentration (µM)% Inhibition (Mean ± SD)Z'-FactorHit Flag
Levamlodipine195.2 ± 3.10.78-
Analog-0011088.5 ± 5.40.78Yes
Analog-0021012.3 ± 8.90.78No
Analog-0031092.1 ± 4.70.78Yes
Vehicle (DMSO)0.5%0.0 ± 4.50.78-

Secondary Assays: Hit Confirmation and Characterization

Hits identified from the primary screen should be subjected to secondary assays to confirm their activity, determine their potency (IC₅₀), and elucidate their mechanism of action.

Automated Electrophysiology (Patch Clamp)

Assay Principle: Automated patch clamp systems provide a higher-throughput alternative to conventional manual patch clamp for directly measuring the ionic currents through L-type calcium channels.[11][12][13] This technique offers a direct, functional assessment of channel blockade and can be used to determine the potency and voltage-dependency of hit compounds.

Detailed Protocol: Automated Patch Clamp

Materials:

  • System: An automated patch clamp system (e.g., SyncroPatch 384PE, QPatch).[14][15]

  • Cell Line: HEK293-Ca_v_1.2 cells.

  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2.

  • Test Compounds: Confirmed hits from the primary screen.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-Ca_v_1.2 cells according to the instrument manufacturer's protocol.

  • System Setup: Prime the automated patch clamp system with the internal and external solutions.

  • Cell Loading: Load the cell suspension onto the system.

  • Seal Formation: The system will automatically establish giga-ohm seals and achieve whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. For example, from a holding potential of -80 mV, apply a depolarizing step to +10 mV for 200 ms.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination by Automated Electrophysiology

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
Levamlodipine55.81.198.2
Analog-00135.21.099.1
Analog-00378.91.297.5
Radioligand Binding Assay

Assay Principle: Radioligand binding assays are used to determine the affinity of a test compound for the L-type calcium channel.[16] These assays typically involve the displacement of a radiolabeled dihydropyridine ligand (e.g., [³H]-nitrendipine) from channel-containing membranes by the unlabeled test compound. This provides information on whether the compound binds to the same site as dihydropyridines like levamlodipine.[17]

Detailed Protocol: Radioligand Binding

Materials:

  • Membrane Preparation: Membranes prepared from cells or tissues expressing a high density of L-type calcium channels (e.g., rat cardiac ventricular muscle).

  • Radioligand: [³H]-nitrendipine or another suitable dihydropyridine radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Confirmed hits.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-nitrendipine (at a concentration near its K_d_), and varying concentrations of the test compound in Assay Buffer.

  • Incubation: Incubate the mixture for 60-90 minutes at 25°C.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Assay Buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity (K_i_)

CompoundK_i_ (nM)
Levamlodipine48.5
Analog-00129.7
Analog-00365.1

Tertiary Assay: Functional Characterization

Ex Vivo Vasodilation Assay

Assay Principle: This assay assesses the functional effect of the lead compounds on vascular tone in isolated arterial rings.[18] The ability of a compound to relax pre-constricted arterial segments provides a direct measure of its vasodilatory potential, which is the desired physiological outcome for an antihypertensive agent.

Detailed Protocol: Aortic Ring Vasodilation

Materials:

  • Tissue: Thoracic aorta from rats.

  • Apparatus: Wire myograph system with a physiological salt solution (PSS) bath.

  • Reagents:

    • PSS (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

    • Phenylephrine or KCl (for pre-constriction).

    • Test Compounds.

Procedure:

  • Tissue Preparation: Isolate the rat thoracic aorta and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers containing PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Pre-constriction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl.

  • Compound Addition: Once the contraction has reached a stable plateau, add cumulative concentrations of the test compound to the bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and determine the EC₅₀ value.

Data Presentation: Vasodilation Potency (EC₅₀)

CompoundEC₅₀ (nM)Maximum Relaxation (%)
Levamlodipine85.396.4
Analog-00152.198.7
Analog-003112.695.2

L-Type Calcium Channel Signaling Pathway

Levamlodipine and its analogs exert their therapeutic effect by blocking the influx of calcium through L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a cascade of intracellular events resulting in muscle relaxation and vasodilation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular extracellular Extracellular Ca²⁺ channel L-Type Ca²⁺ Channel (Ca_v_1.2) extracellular->channel intracellular_ca Intracellular Ca²⁺ channel->intracellular_ca Ca²⁺ influx depolarization Membrane Depolarization depolarization->channel opens levamlodipine Levamlodipine Analogs levamlodipine->channel blocks relaxation Relaxation (Vasodilation) levamlodipine->relaxation calmodulin Calmodulin intracellular_ca->calmodulin binds mlck_inactive MLCK (inactive) calmodulin->mlck_inactive activates mlck_active MLCK (active) mlck_inactive->mlck_active myosin Myosin-LC mlck_active->myosin phosphorylates myosin_p Myosin-LC-P myosin->myosin_p contraction Contraction myosin_p->contraction

Caption: Mechanism of action of levamlodipine analogs.

References

Application Note: Enantiomeric Purity of Levamlodipine Hydrobromide by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of capillary electrophoresis (CE) for the determination of the enantiomeric purity of Levamlodipine hydrobromide. Levamlodipine is the S-(-)-enantiomer of amlodipine, which is responsible for the therapeutic effects of this calcium channel blocker. The R-(+)-enantiomer is considered an impurity and its level must be controlled. Capillary electrophoresis offers a high-efficiency, low-consumption alternative to high-performance liquid chromatography (HPLC) for chiral separations.[1][2] This document provides optimized protocols using different chiral selectors, primarily cyclodextrin derivatives, to achieve baseline separation of the amlodipine enantiomers.[1][2][3]

Introduction

Amlodipine, a long-acting calcium channel blocker, is a chiral drug, with its therapeutic activity primarily residing in the S-(-)-enantiomer (Levamlodipine).[3][4] The R-(+)-enantiomer has significantly less pharmacological activity and may contribute to side effects.[5] Therefore, the enantiomeric purity of this compound is a critical quality attribute. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high separation efficiency, rapid method development, and low consumption of samples and reagents.[1][2] This application note presents detailed protocols for the enantiomeric separation of amlodipine using cyclodextrins as chiral selectors in the background electrolyte.

Principle of Chiral Separation by Capillary Electrophoresis

The enantiomeric separation of amlodipine in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used for this purpose.[3] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The enantiomers of amlodipine can form transient diastereomeric inclusion complexes with the cyclodextrin molecules. The different binding affinities and mobilities of these diastereomeric complexes in the electric field lead to their separation.

G cluster_capillary Capillary cluster_BGE Background Electrolyte (BGE) with Chiral Selector cluster_analytes Analytes (Amlodipine Enantiomers) cluster_interaction Chiral Recognition cluster_separation Separation and Detection CS Chiral Selector (Cyclodextrin) Complex_R R-Amlodipine-CS Complex CS->Complex_R Complex_S S-Amlodipine-CS Complex CS->Complex_S R_Amlodipine R-Amlodipine R_Amlodipine->Complex_R Forms Complex S_Amlodipine S-Amlodipine S_Amlodipine->Complex_S Forms Complex Detector Detector Complex_R->Detector Different Mobility Complex_S->Detector Different Mobility Separated_Peaks Separated Peaks S-Amlodipine R-Amlodipine Detector->Separated_Peaks

Principle of Chiral Separation

Experimental Protocols

Two effective methods for the enantiomeric separation of this compound are presented below.

Protocol 1: Using Carboxymethyl-β-Cyclodextrin (CM-β-CD)

This method provides a high-resolution separation of amlodipine enantiomers.[6][7]

Instrumentation:

  • Capillary Electrophoresis System with a UV detector.

  • Fused-silica capillary.

Reagents and Materials:

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • Sodium phosphate monobasic

  • Sodium hydroxide

  • Methanol

  • Ultrapure water

  • This compound reference standard

  • Racemic amlodipine besylate reference standard

Experimental Conditions:

ParameterValue
Capillary Fused silica, uncoated
Background Electrolyte (BGE) 40 mM phosphate buffer with 4 mM CM-β-CD
BGE pH 3.5
Applied Voltage +30 kV
Temperature 25 °C
Injection Hydrodynamic
Detection Wavelength 238 nm

Procedure:

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by ultrapure water for 15 minutes, and finally with the background electrolyte for 30 minutes.

  • Pre-run Conditioning: Between each injection, rinse the capillary with 1 M NaOH for 2 minutes, ultrapure water for 2 minutes, and then the background electrolyte for 5 minutes.

  • Sample Preparation: Prepare a stock solution of racemic amlodipine besylate in methanol. Dilute with the background electrolyte to the desired concentration. Prepare a sample of this compound in the same manner.

  • Injection: Inject the sample hydrodynamically.

  • Separation and Detection: Apply the specified voltage and temperature. Monitor the separation at the specified wavelength. The S-enantiomer will migrate before the R-enantiomer.

Quantitative Data:

ParameterValueReference
Resolution (Rs) 9.8[6]
Limit of Detection (LOD) 0.001 mg/mL[6]
Limit of Quantification (LOQ) 0.003 mg/mL[6]
Protocol 2: Using Randomly Methylated-β-Cyclodextrin (RAMEB)

This method offers an alternative chiral selector for the enantiomeric separation of amlodipine.[2]

Instrumentation:

  • Capillary Electrophoresis System with a UV detector.

  • Fused-silica capillary.

Reagents and Materials:

  • Randomly methylated-β-cyclodextrin (RAMEB)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Methanol

  • Ultrapure water

  • This compound reference standard

  • Racemic amlodipine besylate reference standard

Experimental Conditions:

ParameterValue
Capillary Fused silica, uncoated
Background Electrolyte (BGE) 50 mM phosphate buffer with 20 mM RAMEB
BGE pH 3.0
Applied Voltage +25 kV
Temperature 15 °C
Injection 50 mbar for 1 second
Detection Wavelength 238 nm

Procedure:

  • Capillary Conditioning: Before the first use, condition the capillary with 0.1 M NaOH for 30 minutes, followed by purified water for 15 minutes, and then with the background electrolyte for 15 minutes.

  • Pre-run Conditioning: Between runs, pre-condition the capillary with 0.1 M NaOH and purified water for 1 minute each, and then with the BGE for 2 minutes.[3]

  • Sample Preparation: Prepare stock solutions of racemic amlodipine and this compound in methanol and dilute to the appropriate concentration with the same solvent.[3]

  • Injection: Inject the sample using the specified pressure and time.

  • Separation and Detection: Apply the specified voltage and temperature. Monitor the separation at the specified wavelength. The migration order is R-amlodipine followed by S-amlodipine.[2]

Quantitative Data:

ParameterValueReference
Resolution (Rs) 2.48[2]
Separation Factor (α) 1.09[2]
Analysis Time ~ 6 minutes[2]

Experimental Workflow

The general workflow for the analysis of this compound enantiomeric purity by capillary electrophoresis is outlined below.

G cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) with Chiral Selector Method_Setup Set Up CE Method (Voltage, Temp, etc.) BGE_Prep->Method_Setup Sample_Prep Prepare Sample and Reference Standard Solutions Sample_Injection Inject Sample Sample_Prep->Sample_Injection Capillary_Install Install and Condition Capillary Capillary_Install->Method_Setup Method_Setup->Sample_Injection Separation Perform Electrophoretic Separation Sample_Injection->Separation Detection Detect Enantiomers Separation->Detection Peak_Integration Integrate Peaks Detection->Peak_Integration Purity_Calc Calculate Enantiomeric Purity Peak_Integration->Purity_Calc

References

Development of a reference standard for Levamlodipine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An official Levamlodipine Hydrobromide reference standard is a highly purified and well-characterized substance essential for ensuring the quality, safety, and efficacy of pharmaceutical products. It serves as a benchmark for analytical methods, allowing researchers and drug developers to confirm the identity, purity, and strength of this compound in both bulk drug substances and finished dosage forms. The development of such a standard involves a multi-step process encompassing synthesis, purification, comprehensive characterization, and stability assessment.

This document provides detailed application notes and protocols for the development of a this compound reference standard, intended for researchers, scientists, and drug development professionals.

Protocol 1: Synthesis and Purification

The synthesis of this compound typically involves the resolution of racemic amlodipine to isolate the pharmacologically active S-enantiomer (Levamlodipine), followed by salt formation with hydrobromic acid.

Experimental Protocol: Chiral Resolution and Salt Formation

  • Dissolution : Dissolve (R,S)-amlodipine base in a suitable low-molecular-weight alcohol, such as methanol or ethanol.[1][2]

  • Chiral Resolution : Add a chiral resolving agent, such as (S)-BNPPA or L-tartaric acid, to the solution.[1][3] Stir the mixture at a controlled temperature (e.g., 30-35°C) until all components are dissolved.[1]

  • Crystallization of Diastereomeric Salt : Cool the solution to induce crystallization of the desired diastereomeric salt of S-amlodipine (e.g., 0-5°C for several hours).[1]

  • Isolation : Isolate the crystallized salt by suction filtration and wash the filter cake with a cold solvent (e.g., methanol).[1][2]

  • Liberation of S-Amlodipine Base : Treat the isolated diastereomeric salt with a base to neutralize the resolving agent and liberate the free base of S-amlodipine.

  • Salt Formation : Dissolve the purified S-amlodipine base in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of hydrobromic acid (HBr) solution while stirring.

  • Crystallization of Hydrobromide Salt : Cool the solution to facilitate the crystallization of this compound.

  • Final Purification : Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum at a controlled temperature (e.g., 40°C) to yield the final, purified reference standard.[1][3]

G cluster_synthesis Synthesis & Resolution cluster_purification Purification & Salt Formation A Racemic (R,S)-Amlodipine in Alcohol B Add Chiral Resolving Agent A->B C Crystallize Diastereomeric Salt B->C D Isolate S-Amlodipine Salt C->D E Liberate S-Amlodipine Free Base D->E Base Treatment F React with Hydrobromic Acid (HBr) E->F G Crystallize Levamlodipine HBr F->G H Wash and Dry Final Product G->H I Purified Levamlodipine Hydrobromide H->I Proceed to Characterization

Protocol 2: Physicochemical Characterization

A comprehensive characterization is required to confirm the identity and structure of the this compound reference standard.

Experimental Protocols:

  • Mass Spectrometry (MS) :

    • Technique : Electrospray Ionization (ESI) in positive ion mode.

    • Sample Preparation : Dissolve a small amount of the reference standard in a suitable solvent like methanol or acetonitrile.

    • Analysis : Infuse the sample solution into the mass spectrometer.

    • Expected Result : The mass spectrum should show a prominent peak corresponding to the molecular ion of Levamlodipine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Technique : ¹H NMR and ¹³C NMR.

    • Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis : Acquire spectra on a high-resolution NMR spectrometer.

    • Expected Result : The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the known structure of Levamlodipine.

  • Differential Scanning Calorimetry (DSC) :

    • Purpose : To determine the melting point and thermal profile.

    • Procedure : Accurately weigh a small amount of the sample into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Analysis : Record the heat flow to identify the sharp endothermic peak corresponding to the melting point.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Purpose : To identify characteristic functional groups.

    • Procedure : Prepare a sample pellet using potassium bromide (KBr) or analyze using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis : The resulting spectrum should display absorption bands corresponding to the functional groups present in this compound.

Data Presentation: Physicochemical Properties

ParameterMethodExpected Result
Molecular Formula-C₂₀H₂₅ClN₂O₅ · HBr
Molecular Weight-490.8 g/mol
Mass SpectrumESI-MS[M+H]⁺ peak consistent with Levamlodipine base
Melting PointDSCA sharp, characteristic endothermic peak
¹H and ¹³C NMRNMRSpectra consistent with the chemical structure
Infrared SpectrumFT-IRCharacteristic peaks for functional groups

Protocol 3: Purity Assessment

Ensuring the purity of the reference standard is critical. This involves assessing both chemical purity (presence of related substances and impurities) and enantiomeric purity (presence of the inactive R-enantiomer).

Experimental Protocol: Chemical Purity by HPLC/UPLC

A stability-indicating HPLC or UPLC method is essential for separating Levamlodipine from potential impurities and degradation products.[4]

  • Chromatographic System : An HPLC or UPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm or 100 mm x 3.0 mm, 1.8 µm).[4][5]

  • Mobile Phase : A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 3.0) and organic solvents like methanol and acetonitrile.[4][5]

  • Flow Rate : Typically 1.0 mL/min for HPLC.[5]

  • Detection Wavelength : Set at a UV maximum for Levamlodipine, typically around 238 nm.[5]

  • Sample Preparation : Accurately weigh and dissolve the reference standard in the mobile phase or a suitable diluent to a known concentration.

  • Analysis : Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Data Presentation: HPLC Method Parameters

ParameterCondition
ColumnAgilent XDB C18 (250 mm×4.6 mm, 5 μm)[5]
Mobile PhaseMethanol:Acetonitrile:0.7% Triethylamine (pH 3.0) (35:15:50 v/v/v)[5]
Flow Rate1.0 mL/min[5]
Column Temperature30°C[5]
DetectionUV at 238 nm[5]
Injection Volume20 µL[5]

Experimental Protocol: Enantiomeric Purity by Chiral CE

Capillary Electrophoresis (CE) is a powerful technique for separating enantiomers.

  • System : A capillary electrophoresis instrument with a UV detector.

  • Chiral Selector : A chiral selector is added to the background electrolyte (BGE) to enable separation. Carboxymethyl-β-cyclodextrin (CM-β-CD) is effective.[6]

  • Background Electrolyte : A phosphate buffer (e.g., 40 mM, pH 3.5) containing the chiral selector (e.g., 4 mM CM-β-CD).[6]

  • Capillary Temperature : 25°C.[6]

  • Voltage : 30 kV.[6]

  • Analysis : Inject the sample and run the electrophoresis. The method should be validated for selectivity, linearity, and limit of quantification (LOQ) for the R-enantiomer.[6]

G cluster_purity Purity Assessment cluster_methods Analytical Methods A Levamlodipine HBr Reference Standard Candidate B Chemical Purity A->B C Enantiomeric Purity A->C D Identity Confirmation A->D E HPLC / UPLC B->E Measures related substances I Certified Reference Standard H Chiral CE / HPLC C->H Measures R-enantiomer F Mass Spectrometry D->F Confirms mass G NMR Spectroscopy D->G Confirms structure E->I F->I G->I H->I

Protocol 4: Stability Evaluation

Stability testing ensures that the reference standard remains suitable for use over time. It is performed under various stress conditions as per ICH Q1A(R2) guidelines.

Experimental Protocol: Forced Degradation Study

  • Objective : To identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Conditions : Expose the this compound sample to the following conditions:

    • Acid Hydrolysis : 0.1 M HCl at 60°C.

    • Base Hydrolysis : 0.1 M NaOH at 60°C.

    • Oxidative Degradation : 3% H₂O₂ at room temperature.

    • Thermal Stress : Dry heat at 105°C.

    • Photostability : Expose to UV/Visible light as per ICH Q1B guidelines.

  • Analysis : Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC/UPLC method.

  • Evaluation : Assess for any significant degradation. The peak purity of the main Levamlodipine peak should be evaluated to ensure no co-eluting degradation products.[4]

Data Presentation: Stability Study Summary

Stress ConditionDurationObservationPurity by HPLC (%)Major Degradants
Acid (0.1M HCl, 60°C)24 hrsSlight degradation> 99.0%e.g., Impurity D
Base (0.1M NaOH, 60°C)8 hrsModerate degradation> 98.0%Specify if known
Oxidation (3% H₂O₂)24 hrsSignificant degradation> 95.0%Dehydro-amlodipine[5]
Thermal (105°C)48 hrsMinor degradation> 99.5%-
PhotolyticICH Q1BStable> 99.8%-

Note: Data presented is illustrative and will vary based on experimental results.

Mechanism of Action

Levamlodipine is the S-enantiomer of amlodipine and acts as a dihydropyridine calcium channel blocker.[7] It exerts its therapeutic effect, primarily the lowering of blood pressure, by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[7] It shows greater selectivity for vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure.[7]

G A Levamlodipine B L-type Calcium Channel (Vascular Smooth Muscle) A->B Blocks C Calcium (Ca²⁺) Influx B->C Inhibits D Muscle Contraction C->D Leads to E Vasodilation D->E Prevents F Decreased Peripheral Resistance E->F Causes G Lowered Blood Pressure F->G Results in

References

Application Notes and Protocols for Studying the Pharmacokinetics of Levamlodipine Hydrobromide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension.[1] Racemic amlodipine has been extensively studied, but it is understood that the S-enantiomer is primarily responsible for the therapeutic effect, while the R-enantiomer has minimal activity and may contribute to side effects.[1] Therefore, studying the pharmacokinetic profile of levamlodipine is crucial for drug development and establishing bioequivalence. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of levamlodipine hydrobromide in common animal models.

Recommended Animal Models

Rats and dogs are the most frequently used animal models for studying the pharmacokinetics of amlodipine and, by extension, levamlodipine.[2][3] There are, however, species-specific differences in metabolism that researchers must consider. In rats, the primary metabolic pathway for amlodipine involves the cleavage of the 5-methoxy-carbonyl group, whereas in dogs, metabolism occurs through oxidative deamination of the 2-aminoethoxy-methyl side-chain.[3][4]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Amlodipine in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Animal StrainReference
116.25 ± 2.65-222.87 ± 59.9510.60 ± 1.05Sprague-Dawley[5]
1 (at 8:00)--Lower-Sprague-Dawley
1 (at 20:00)Higher-Higher-Sprague-Dawley

Table 2: Pharmacokinetic Parameters of Amlodipine in Dogs (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Animal StrainReference
5 (Normal)-5.00348--
5 (Vagotomized)-1.50725--
Not Specified---~30-[2]

Experimental Protocols

I. Pharmacokinetic Study of this compound in Rats

This protocol is adapted from methodologies described for amlodipine and levamlodipine pharmacokinetic studies in rats.[5][6]

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)[6]

  • Male Sprague-Dawley rats (250-310 g)[7]

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose).[6]

  • Dosing: Fast the rats overnight before dosing. Administer a single oral dose of the this compound suspension via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5] Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of levamlodipine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½) from the plasma concentration-time data using appropriate software.

II. Pharmacokinetic Study of this compound in Dogs

This protocol is based on general principles of pharmacokinetic studies in dogs and available information on amlodipine.

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in Beagle dogs.

Materials:

  • This compound capsules or tablets

  • Beagle dogs (male or female)

  • Heparinized blood collection tubes

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House Beagle dogs in a controlled environment and allow them to acclimate.

  • Dosing: Fast the dogs overnight. Administer a single oral dose of this compound (e.g., 0.75 mg/kg).[2]

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic or jugular) at appropriate time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the levamlodipine concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Determine the key pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Oral Administration (Gavage/Capsule) dosing_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for a typical oral pharmacokinetic study of levamlodipine.

G cluster_sample_processing Sample Processing cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma->protein_precipitation is Internal Standard is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Bioanalytical workflow for the quantification of levamlodipine in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Levamlodipine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Levamlodipine hydrobromide for improved yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
LY-001 Low Yield of Levoamlodipine Base after Resolution Incomplete resolution of the racemic mixture.- Ensure the correct molar ratio of the resolving agent to racemic amlodipine is used. - Optimize the crystallization time and temperature. Lower temperatures and longer crystallization times can improve resolution efficiency.[1] - Consider using a different resolving agent, such as (S)-BNPPA or L-Tartaric acid.[1][2]
Loss of product during extraction and washing steps.- Minimize the number of extraction and washing steps. - Ensure the pH of the aqueous layer is optimal for the extraction of the free base. - Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.[1]
LP-001 Low Optical Purity of Levamlodipine Inefficient separation of diastereomeric salts.- Recrystallize the diastereomeric salt multiple times to improve purity. - Screen different solvents for crystallization to find the one that gives the best separation.
Racemization during the liberation of the free base.- Use mild basic conditions to liberate the free base from its salt. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions.
PS-001 Difficulty in Solvent Recovery Use of high-boiling point solvents like DMSO, DMF, or NMP.[1]- Substitute high-boiling point solvents with lower-boiling point alternatives where possible. - Employ vacuum distillation for efficient recovery of high-boiling point solvents.
CH-001 Formation of Impurities Side reactions during the synthesis of the amlodipine backbone.- The Hantzsch pyridine synthesis is a common method for creating the dihydropyridine ring of amlodipine.[3][4] Careful control of reaction conditions (temperature, reaction time, and stoichiometry of reactants) is crucial to minimize side-product formation.
Degradation of the product.- Levamlodipine is sensitive to light. Protect the reaction mixture and the final product from light to prevent photodegradation.[5] - Store the final product under inert atmosphere and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Levamlodipine?

A1: The most prevalent method for synthesizing Levamlodipine is through the chiral resolution of racemic amlodipine. This process involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The desired enantiomer is subsequently isolated by treating the salt to liberate the free base.[1][2]

Q2: Which resolving agents are most effective for the resolution of racemic amlodipine?

A2: Several chiral resolving agents have been successfully used, including L-tartaric acid and (S)-BNPPA ((S)-(+)-2-(1-naphthyl)-2-phenyl-1-(1-piperidyl)propan-1-ol).[1][2] The choice of resolving agent can impact the efficiency of the resolution and the yield of the final product.

Q3: What are the critical parameters to control during the crystallization of diastereomeric salts to ensure high optical purity?

A3: The critical parameters to control are:

  • Solvent System: The choice of solvent is crucial as it affects the solubility of the diastereomeric salts differently.

  • Temperature: A controlled cooling rate can promote the formation of purer crystals.

  • Stirring: Proper agitation ensures homogeneity but excessive stirring can lead to smaller, less pure crystals.

  • Seeding: Introducing seed crystals of the desired diastereomer can induce crystallization and improve purity.[2]

Q4: How can I improve the overall yield of the this compound synthesis?

A4: To improve the overall yield, consider the following:

  • Optimize the Resolution Step: As this is often the step with the most potential for loss, optimizing the choice of resolving agent, solvent, and crystallization conditions is key.

  • Efficient Extraction: Ensure complete extraction of the product at each stage by selecting the appropriate solvent and pH.

  • Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses.

  • Purification: Choose a purification method that maximizes recovery, such as column chromatography or recrystallization with an appropriate solvent system.

Q5: What are the common impurities found in Levamlodipine synthesis and how can they be minimized?

A5: A common impurity is the (R)-enantiomer of amlodipine. Its presence can be minimized by optimizing the chiral resolution step. Other process-related impurities can arise from the initial synthesis of the racemic amlodipine. For instance, in the Hantzsch synthesis of the dihydropyridine ring, side products can form if the reaction conditions are not well-controlled.[3] HPLC is typically used to detect and quantify these impurities.[1][2]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amlodipine using L-Tartaric Acid

This protocol is adapted from a reported synthesis of Levoamlodipine besylate and can be modified for the hydrobromide salt.[2]

  • Dissolution: Dissolve racemic amlodipine (100.00g, 244.6mmol) in a mixed solvent of N,N-dimethylformamide and purified water (VDMF: Vwater= 7:1, 900 mL).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Addition of Resolving Agent: To the filtrate, add a solution of L-tartaric acid (18.40g, 122.6mmol) in a mixed solvent of N,N-dimethylformamide and purified water (VDMF:Vwater= 7:1, 300mL) dropwise at room temperature over 50 minutes.

  • Crystallization: Add a small amount of S-(-)-amlodipine-L-tartrate seed crystals and continue to stir for 4 hours to induce crystallization.

  • Isolation of Diastereomeric Salt: Filter the resulting white solid, wash with cold acetone (150 mL), and dry under vacuum for 10 hours. This yields S-(-)-amlodipine-L-tartrate.

  • Liberation of Free Base: The isolated tartrate salt can then be treated with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane) to yield Levoamlodipine free base.[1]

  • Formation of Hydrobromide Salt: The purified Levoamlodipine free base is then dissolved in a suitable solvent and treated with hydrobromic acid to precipitate this compound.

Quantitative Data Summary

Method Starting Material Resolving Agent Solvent Molar Yield (%) Purity (%) Optical Purity (%) Reference
Method A(R, S)-Amlodipine(S)-BNPPAMethanol/Water42.199.7299.97[1]
Method B(R, S)-Amlodipine(S)-BNPPAEthanol/Water45.999.8399.98[1]
Method C(R, S)-AmlodipineL-Tartaric AcidDMF/Water42.24 (for tartrate salt)99.44 (final product)99.55 (final product)[2]
Method DLevoamlodipine Besylate-Ethanol/Water80.299.6599.53[1]
Method ED-(+)-camphoric acid levoamlodipine-Dichloromethane/NaOH solution90.599.4399.50[1]

Visualizations

SynthesisWorkflow cluster_0 Racemic Amlodipine Synthesis (Hantzsch) cluster_1 Chiral Resolution cluster_2 Isolation and Salt Formation Start Starting Materials Hantzsch Hantzsch Pyridine Synthesis Start->Hantzsch RacemicAmlodipine Racemic Amlodipine Hantzsch->RacemicAmlodipine Resolution Reaction with Chiral Resolving Agent RacemicAmlodipine->Resolution Crystallization Fractional Crystallization Resolution->Crystallization DiastereomericSalt Diastereomeric Salt of Levamlodipine Crystallization->DiastereomericSalt Liberation Liberation of Free Base DiastereomericSalt->Liberation Purification Purification Liberation->Purification SaltFormation Reaction with Hydrobromic Acid Purification->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis cluster_solutions_yield Yield Optimization cluster_solutions_purity Purity Improvement Problem Low Yield or Purity CheckResolution Incomplete Resolution? Problem->CheckResolution CheckExtraction Product Loss during Extraction? Problem->CheckExtraction CheckOpticalPurity Low Optical Purity? Problem->CheckOpticalPurity CheckChemicalPurity Presence of Chemical Impurities? Problem->CheckChemicalPurity OptimizeResolution Optimize Resolving Agent/Conditions CheckResolution->OptimizeResolution OptimizeExtraction Optimize Extraction Protocol CheckExtraction->OptimizeExtraction RecrystallizeSalt Recrystallize Diastereomeric Salt CheckOpticalPurity->RecrystallizeSalt ControlReaction Control Synthesis Conditions CheckChemicalPurity->ControlReaction

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Identification and Characterization of Levamlodipine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on forced degradation studies of amlodipine, the racemic mixture containing levamlodipine (the S-enantiomer) and R-amlodipine. While levamlodipine is the pharmacologically active enantiomer, detailed studies specifically on its degradation products are limited in publicly available literature.[1] It is generally understood that the degradation pathways are comparable to those of amlodipine.[2] Researchers should validate these findings for their specific levamlodipine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for levamlodipine?

A1: Based on studies of amlodipine, the primary degradation pathways include hydrolysis (both acidic and alkaline conditions), oxidation, and photolysis.[3] The dihydropyridine ring in the amlodipine structure is susceptible to oxidation, leading to the formation of a pyridine derivative.[4] Basic hydrolysis and photolysis are often the most significant pathways.[3]

Q2: What are the common degradation products observed during forced degradation studies?

A2: Several degradation products of amlodipine have been identified. One of the most common is the pyridine derivative (Impurity D), which forms under oxidative and acidic conditions.[5] Other degradation products can result from the hydrolysis of the ester groups.[4] The specific products and their prevalence depend on the stress conditions applied.[5]

Q3: Are there any specific considerations for thermal degradation of levamlodipine?

A3: Studies on amlodipine suggest it is relatively stable under thermal stress.[3][5] In some cases, no major impurities were found even after exposure to elevated temperatures (e.g., 80°C for 48 hours).[5] However, the exact temperature and duration of exposure will influence the outcome.

Q4: How can I minimize the formation of degradation products during sample preparation and analysis?

A4: To minimize degradation, it is crucial to protect samples from light, especially UV light.[6] Use amber-colored glassware and minimize exposure to ambient light. For solutions, use freshly prepared solvents and control the pH. If thermal lability is a concern, maintain samples at a low temperature.

Q5: What analytical techniques are most suitable for identifying and characterizing levamlodipine degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying levamlodipine and its degradation products.[3][6] For structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Contamination. Your mobile phase, diluent, or sample may be contaminated.

    • Solution: Prepare fresh mobile phase and diluent. Re-prepare the sample using high-purity solvents and reagents.

  • Possible Cause 2: Spontaneous Degradation. Levamlodipine may be degrading in the sample solution.

    • Solution: Analyze the sample immediately after preparation. Store the sample in the dark and at a low temperature if it cannot be analyzed immediately. Check the pH of your sample solution, as extreme pH can accelerate degradation.[7]

  • Possible Cause 3: Excipient Interference. If you are analyzing a formulated product, some excipients may interfere with the analysis.

    • Solution: Analyze a placebo sample (containing all excipients except levamlodipine) to identify any interfering peaks.

Issue 2: Incomplete or excessive degradation during forced degradation studies.

  • Possible Cause 1: Stress conditions are too mild or too harsh. The concentration of the stress agent (e.g., acid, base, oxidizing agent) or the duration of exposure may be inappropriate.

    • Solution: Adjust the stress conditions. For example, if degradation is insufficient, increase the concentration of the stressor, the temperature, or the exposure time. Conversely, if the drug is completely degraded, reduce the severity of the conditions. The goal is typically to achieve 5-20% degradation.

  • Possible Cause 2: Levamlodipine is stable under the applied conditions.

    • Solution: Confirm from the literature the expected stability of levamlodipine under the specific stress condition. For instance, amlodipine is known to be relatively stable under thermal stress.[5]

Issue 3: Difficulty in identifying the structure of a degradation product using LC-MS.

  • Possible Cause 1: Insufficient fragmentation. The collision energy in your MS/MS experiment may not be optimal for generating informative fragment ions.

    • Solution: Optimize the collision energy to obtain a richer fragmentation pattern.

  • Possible Cause 2: Low concentration of the degradation product. The impurity may be present at a level too low for accurate mass measurement and fragmentation.

    • Solution: Concentrate the sample or inject a larger volume if possible. You may need to isolate the impurity using preparative HPLC for further characterization by other techniques like NMR.

Data Presentation

Table 1: Summary of Amlodipine Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsPercentage of DegradationKey Degradation Products (m/z)Reference
Acidic Hydrolysis 5 M HCl at 80°C for 6 hours75.2%Pyridine derivative (m/z 407)[5]
0.1 M HCl at ambient temperature for 3 days~1%Pyridine derivative (m/z 407)[6]
Basic Hydrolysis 5 M NaOH at 80°C for 6 hoursTotal DegradationC15H16NOCl[5]
0.1 M NaOH at ambient temperature for 3 days43%-[6]
Oxidative Degradation 3% H2O2 in Methanol (80:20) at 80°C for 6 hours80.1%Pyridine derivative (m/z 407)[5]
3% H2O2 at ambient temperature for 3 days~1%-[6]
Photolytic Degradation Exposure to UV and white light5%Pyridine derivative (m/z 407) and others[4][6]
Thermal Degradation 105°C for 3 daysNo degradation-[6]
80°C for 48 hoursNo major impurities-[5]

Note: The data presented is for amlodipine and should be considered indicative for levamlodipine.

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting levamlodipine to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

  • Acid Hydrolysis: Dissolve levamlodipine in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 3 days) or heat to accelerate degradation (e.g., 60°C for 24 hours).[6] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve levamlodipine in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 3 days) or heat to accelerate degradation (e.g., 60°C for 24 hours).[6] Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve levamlodipine in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for a specified period (e.g., 3 days).[6]

  • Thermal Degradation: Place solid levamlodipine in a controlled temperature oven (e.g., at 105°C for 3 days).[6] Dissolve the sample in a suitable diluent for analysis.

  • Photolytic Degradation: Expose a solution of levamlodipine to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).[6] Analyze the solution alongside a control sample stored in the dark.

2. HPLC Method for Analysis of Levamlodipine and its Degradation Products

This is a general HPLC method; specific parameters may need to be optimized for your system and sample.

  • Column: C18 core-shell column (e.g., 100 mm x 4.6 mm, 2.6 µm).[6]

  • Mobile Phase: A gradient of 0.4% ammonium hydroxide in water and methanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. LC-MS/MS Method for Characterization of Degradation Products

This method is for the structural elucidation of degradation products.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A C18 column suitable for LC-MS.

  • Mobile Phase: Use volatile buffers such as ammonium acetate or ammonium formate instead of non-volatile phosphate buffers.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amlodipine and its degradation products.

  • Data Acquisition: Acquire full scan MS data to identify the molecular weights of the degradation products and MS/MS data to obtain fragmentation patterns for structural elucidation.

Visualizations

degradation_pathway Levamlodipine Levamlodipine (m/z 409) Oxidation Oxidation (e.g., H2O2) Levamlodipine->Oxidation Aromatization of dihydropyridine ring Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Levamlodipine->Acid_Hydrolysis Photolysis Photolysis (UV/Vis Light) Levamlodipine->Photolysis Pyridine_Derivative Pyridine Derivative (m/z 407) Oxidation->Pyridine_Derivative Acid_Hydrolysis->Pyridine_Derivative Photolysis->Pyridine_Derivative

Caption: Primary degradation pathway of Amlodipine.

experimental_workflow Acid Acidic Stress HPLC_Analysis HPLC-UV Analysis (Separation and Quantification) Acid->HPLC_Analysis Base Basic Stress Base->HPLC_Analysis Oxidative Oxidative Stress Oxidative->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Sample_Prep Prepare Levamlodipine Solution Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidative Sample_Prep->Thermal Sample_Prep->Photolytic LCMS_Analysis LC-MS/MS Analysis (Identification and Characterization) HPLC_Analysis->LCMS_Analysis Peaks of interest Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation Report Final Report Structure_Elucidation->Report

Caption: Experimental workflow for degradation studies.

troubleshooting_guide Start Unexpected Peak in Chromatogram? Check_Blank Inject Blank (Mobile Phase/Diluent) Start->Check_Blank Peak_Present_Blank Peak Present? Check_Blank->Peak_Present_Blank Contamination Source of Contamination (Solvents, Glassware) Peak_Present_Blank->Contamination Yes Analyze_Placebo Analyze Placebo Peak_Present_Blank->Analyze_Placebo No Peak_Present_Placebo Peak Present? Analyze_Placebo->Peak_Present_Placebo Excipient_Interference Excipient Interference Peak_Present_Placebo->Excipient_Interference Yes Degradation_Product Potential Degradation Product Peak_Present_Placebo->Degradation_Product No

Caption: Troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Overcoming Matrix Effects in Levamlodipine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in bioanalytical assays for levamlodipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my levamlodipine bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as levamlodipine, by co-eluting endogenous or exogenous components in the biological sample matrix.[1][2] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other bioanalytical studies.[1][3] Common sources of matrix effects include phospholipids, proteins, salts from the biological matrix, and anticoagulants or reagents introduced during sample preparation.[2][4]

Q2: How can I assess the presence and magnitude of matrix effects in my levamlodipine assay?

A2: The most common method is the post-extraction spike method, which provides a quantitative assessment.[5] This involves comparing the peak area of levamlodipine in a solution spiked into an extracted blank matrix to the peak area of levamlodipine in a neat solution at the same concentration.[6] The matrix factor (MF) is calculated as the ratio of these peak areas. An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Another qualitative method is the post-column infusion technique.[7] In this method, a constant flow of levamlodipine solution is infused into the mass spectrometer while an extracted blank matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of interfering components indicates the presence of matrix effects.[7]

Q3: What are the primary strategies to minimize or eliminate matrix effects for levamlodipine analysis?

A3: The main strategies revolve around improving sample preparation and optimizing chromatographic conditions.[1][8]

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[5]

  • Chromatographic Separation: Optimizing the analytical column, mobile phase composition, and gradient elution can help separate levamlodipine from co-eluting matrix components.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., levamlodipine-d4) that co-elutes with the analyte can effectively compensate for matrix effects, as it will be similarly affected by any ion suppression or enhancement.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your levamlodipine bioanalytical experiments.

Problem 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different samples or batches of biological matrix.[1] This is known as the relative matrix effect.

  • Troubleshooting Steps:

    • Evaluate Different Sample Preparation Techniques: If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction, which provide cleaner extracts.[5]

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate levamlodipine from the regions where phospholipids typically elute.

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS is highly recommended to compensate for variability.

    • Assess Matrix from Multiple Sources: During validation, evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method's robustness.[10][11]

Problem 2: Low signal intensity or significant ion suppression for levamlodipine.

  • Possible Cause: Co-elution of phospholipids or other endogenous components that suppress the ionization of levamlodipine.[1][5]

  • Troubleshooting Steps:

    • Implement Phospholipid Removal Strategies: Specialized SPE cartridges or plates designed for phospholipid removal (e.g., HybridSPE) can be highly effective.[6]

    • Modify Liquid-Liquid Extraction Protocol: Adjusting the pH of the aqueous phase and using a combination of nonpolar and moderately polar organic solvents can improve the removal of interfering substances.[5]

    • Optimize LC Conditions:

      • Employ a longer chromatographic run time or a shallower gradient to enhance separation.

      • Consider using a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.

    • Check for Exogenous Contaminants: Ensure that plasticware and reagents are not introducing contaminants that could cause ion suppression.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Levamlodipine from Human Plasma

This protocol is adapted from a method developed for the enantiomeric quantification of amlodipine.[12]

  • Sample Preparation:

    • To 200 µL of human plasma in a centrifuge tube, add the internal standard solution (e.g., levamlodipine-d4).

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Levamlodipine from Human Plasma

This protocol is based on a method for the analysis of amlodipine enantiomers.[10][11]

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.[10]

  • Sample Loading:

    • To 100 µL of plasma, add the internal standard and 500 µL of 0.2% v/v ethanolamine in water.[10]

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.[11]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness at 50°C under nitrogen.[11]

    • Reconstitute the residue in 100 µL of the mobile phase for injection.[11]

Quantitative Data Summary

The following tables summarize key performance metrics from validated bioanalytical methods for amlodipine enantiomers, which can serve as a benchmark for levamlodipine assays.

Table 1: Comparison of Sample Preparation Techniques and Recovery

ParameterMethod 1 (LLE)[12]Method 2 (SPE)[11]
Analyte R- and S-Amlodipine(R)- and (S)-Amlodipine
Biological Matrix Human PlasmaHuman Plasma
Extraction Technique Liquid-Liquid ExtractionSolid-Phase Extraction
Mean Extraction Recovery Not explicitly stated94.14% for (R)-Amlodipine, 92.23% for (S)-Amlodipine

Table 2: Matrix Effect Assessment

ParameterMethod 1 (SPE)[10][11]Method 2 (LLE)[13]
Analyte (R)- and (S)-AmlodipineAmlodipine
Biological Matrix Human Plasma (6 different lots)Human Plasma
Assessment Method Post-extraction spikePost-extraction spike
Matrix Effect Result No significant matrix effect observedAbsolute matrix effect between 0.97 and 1.02 (no ion suppression or enhancement)
Internal Standard S-Amlodipine-d4, R-Amlodipine-d4Amlodipine-d4

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start High Variability or Low Signal for Levamlodipine assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize LC Conditions optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_present end Method Optimized no_me->end

Caption: A logical workflow for identifying and mitigating matrix effects.

Sample_Prep_Comparison Sample Preparation Strategy Comparison plasma Plasma Sample (Levamlodipine + Matrix) ppt Protein Precipitation (PPT) plasma->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe ppt_outcome High Risk of Matrix Effect (Fast but 'Dirty') ppt->ppt_outcome lle_outcome Moderate Risk of Matrix Effect (Good Cleanup) lle->lle_outcome spe_outcome Low Risk of Matrix Effect (Cleanest Extract) spe->spe_outcome

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Method Development for Levamlodipine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for levamlodipine enantiomer separation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of levamlodipine.

Q1: Why is the separation of levamlodipine from its R-enantiomer challenging?

A1: The primary challenge lies in the fact that levamlodipine (S-amlodipine) and its R-enantiomer are stereoisomers with identical physical and chemical properties in an achiral environment. Separation requires the creation of a chiral environment, typically by using a chiral stationary phase (CSP) in HPLC or a chiral selector in capillary electrophoresis (CE), to induce diastereomeric interactions that allow for differential migration and, thus, separation.[1][2] The S-enantiomer is the pharmacologically active component, making its separation and quantification crucial for quality control and regulatory compliance.[1][2]

Q2: My chromatogram shows poor resolution or no separation between the enantiomer peaks. What should I do?

A2: Poor resolution is a common issue. Here are several factors to investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns (e.g., Chiral-AGP) are commonly used.[2][3] If one CSP is not providing separation, trying a column with a different chiral selector is recommended. For example, Chirobiotic V columns have shown success where Chirobiotic T columns have not.[4][5]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, isopropanol) significantly impact selectivity. Systematically vary the percentage of the organic modifier.

    • Additives: Acidic or basic additives can dramatically influence separation and even reverse the enantiomer elution order.[6] For instance, the concentration of formic acid in the mobile phase can affect both resolution and which enantiomer elutes first.[6] Basic additives like triethylamine or ethanolamine can improve peak shape and resolution.[1][7]

    • pH: The pH of the aqueous component of the mobile phase can alter the ionization state of amlodipine and the stationary phase, affecting retention and selectivity.[8] A systematic pH study is often necessary.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution, although it may increase analysis time and backpressure.[5]

Q3: I'm observing significant peak tailing for my amlodipine enantiomers. How can I improve peak shape?

A3: Peak tailing is a frequent problem, often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), can significantly reduce peak tailing by masking active silanol groups on the silica support of the CSP.[1] Ethanolamine has also been used effectively to improve peak shape.[7]

  • pH Adjustment: Ensure the mobile phase pH is appropriate for amlodipine, which is a basic compound.

  • Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Q4: The retention times for my enantiomers are too long. How can I reduce the analysis time?

A4: Long retention times can be addressed by:

  • Increasing the Organic Modifier Concentration: A higher percentage of the organic solvent in the mobile phase will generally decrease retention times.

  • Increasing Flow Rate: A higher flow rate will shorten the analysis time, but be mindful of the potential for decreased resolution and increased backpressure.[5]

  • Optimizing Temperature: Increasing the column temperature can sometimes reduce retention times, but this may also negatively impact resolution.

Q5: Can the elution order of the levamlodipine and R-amlodipine peaks change?

A5: Yes, the enantiomer elution order (EEO) can be reversed. This phenomenon can be influenced by several factors, including the specific chiral stationary phase used, the composition of the mobile phase (especially acidic or basic additives and their concentrations), and the column temperature.[6] It is crucial to confirm the identity of each peak by injecting a pure standard of levamlodipine.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during levamlodipine enantiomer separation method development.

G cluster_0 Start: Method Development Issue cluster_1 Troubleshooting Steps cluster_2 Outcome start Identify Problem no_sep No or Poor Separation (Resolution < 1.5) start->no_sep tailing Peak Tailing start->tailing long_rt Long Retention Time start->long_rt csp Evaluate CSP no_sep->csp 1. Primary Check additives Add/Optimize Basic Additive (e.g., TEA, DEA) tailing->additives 1. Most Common Fix org_mod Increase Organic Modifier % long_rt->org_mod 1. Primary Control mobile_phase Optimize Mobile Phase (Organic %, pH, Additives) csp->mobile_phase 2. If no improvement temp Adjust Temperature mobile_phase->temp 3. Fine-tuning success Method Optimized (Good Resolution, Peak Shape, RT) mobile_phase->success temp->success ph_adjust Adjust Mobile Phase pH additives->ph_adjust 2. Alternative additives->success col_wash Wash/Regenerate Column ph_adjust->col_wash 3. If persists col_wash->success flow_rate Increase Flow Rate org_mod->flow_rate 2. If further reduction needed org_mod->success flow_rate->success

Caption: Troubleshooting workflow for levamlodipine enantiomer separation.

Summary of Experimental Conditions

The following tables summarize quantitative data from various successful HPLC and Capillary Electrophoresis methods for amlodipine enantiomer separation.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Column Chirobiotic VChiral AGPLux-2 ChiralPhenomenex Lux Cellulose-4
Dimensions -100 x 4.6 mm-150 x 2 mm
Particle Size -5 µm-3 µm
Mobile Phase Methanol:Ammonium Nitrate (100:0.1, v/v)10 mM Ammonium Acetate buffer with 1% 1-PropanolAcetonitrile-Triethylamine-Acetic Acid0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)
pH -4.6--
Flow Rate 0.5 mL/min0.9 mL/min-0.3 mL/min
Temperature 12°C---
Detection (UV) -235 nm--
Detection (MS/MS) ---MRM: 409.3/237.9
Reference [4][5][2][1][7]

Table 2: Capillary Electrophoresis (CE) Method Parameters

ParameterMethod 1Method 2
Chiral Selector Carboxymethyl-β-Cyclodextrin (CM-β-CD)Randomly Methylated β-CD (RAMEB)
Selector Conc. 4 mM20 mM
Background Electrolyte 40 mM Phosphate Buffer50 mM Phosphate Buffer
pH 3.53.0
Voltage 30 kV25 kV
Temperature 25°C15°C
Detection (UV) -238 nm
Reference [9][10]

Detailed Experimental Protocol (HPLC)

This protocol is based on a validated method for the direct chiral separation of amlodipine enantiomers.[1]

1. Objective: To separate and quantify the S- and R-enantiomers of amlodipine using High-Performance Liquid Chromatography (HPLC).

2. Materials and Equipment:

  • HPLC system with UV or PDA detector

  • Chiral column: Lux-2 chiral column (or equivalent polysaccharide-based CSP)

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (Glacial)

  • Amlodipine reference standard (racemic)

  • Levamlodipine (S-amlodipine) reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Triethylamine:Acetic Acid (specific ratio to be optimized, e.g., start with 100:0.1:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min (can be optimized)

  • Column Temperature: 25°C (can be optimized)

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Mobile Phase Preparation:

    • Carefully measure the required volumes of acetonitrile, triethylamine, and acetic acid.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic amlodipine (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 5-60 µg/mL).[4]

    • Prepare a standard solution of levamlodipine to confirm the peak elution order.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard solution multiple times (e.g., n=6) to check for system suitability parameters like resolution (Rs > 1.5), tailing factor (T < 2.0), and repeatability of retention times and peak areas (%RSD < 2.0).

  • Analysis:

    • Inject the prepared standard solutions and samples.

    • Identify the enantiomer peaks based on the retention time of the levamlodipine standard.

    • Construct a calibration curve by plotting the peak area against the concentration for levamlodipine.

    • Quantify the amount of levamlodipine in unknown samples using the calibration curve.

5. Method Validation (as per ICH guidelines):

  • Specificity: Ensure no interference from excipients or impurities at the retention times of the enantiomers.

  • Linearity: Assess the linear relationship between concentration and detector response over the desired range.[4][11]

  • Accuracy: Determine the closeness of the measured value to the true value using recovery studies.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9][11]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability.[1]

References

Improving the dissolution rate of levamlodipine from solid dosage forms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the dissolution rate of levamlodipine from solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the dissolution of levamlodipine?

Levamlodipine, the active S-enantiomer of amlodipine, is often formulated as a besylate salt to improve its physicochemical properties.[1][2] However, like many active pharmaceutical ingredients (APIs), its bioavailability can be limited by its dissolution rate.[3][4] The primary challenges stem from its aqueous solubility, which can impact the drug's ability to dissolve effectively in the gastrointestinal tract, a prerequisite for absorption.[5][6] Formulation-related factors, such as drug-excipient interactions and the physical form of the drug in the final dosage form, also play a critical role.[3][7]

Q2: Which formulation strategies are most effective for enhancing the dissolution rate of levamlodipine?

Several key strategies are employed to enhance the dissolution of poorly soluble drugs like levamlodipine:

  • Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[5] Methods like solvent evaporation and fusion (melting) are common.[1][5] This approach can increase the drug's surface area, improve wettability, and convert the drug to a more soluble amorphous form.[8][9]

  • Inclusion Complexation: Using cyclodextrins (like β-cyclodextrin and its derivatives) to form inclusion complexes is a widely used method.[10][11][12] The drug molecule is encapsulated within the cyclodextrin cavity, which has a hydrophilic exterior, thereby increasing the drug's apparent solubility and dissolution rate in water.[10][13]

  • Particle Size Reduction: Decreasing the particle size of the API, through methods like micronization or nanonization, increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[14][15] This is a fundamental approach to improving the dissolution rate without altering the drug's intrinsic solubility.[8][14]

  • Use of Superdisintegrants: In tablet formulations, incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate promotes rapid tablet breakup into smaller particles, facilitating faster drug dissolution.[1]

Q3: How do different salts or polymorphic forms of amlodipine affect dissolution?

The salt form and crystalline structure significantly impact the physicochemical properties of amlodipine. The besylate salt is known to have better water solubility than amlodipine alone.[1] Different polymorphic forms can exhibit different melting points, solubilities, and dissolution rates.[1][2] It has been reported that the S-enantiomer (levamlodipine) has a lower melting point and better intrinsic dissolution properties compared to the racemate.[1] The amorphous form of a drug is generally more soluble than its crystalline counterparts, which is a principle often exploited in solid dispersion techniques.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during experimental work.

Problem 1: Inconsistent or failed dissolution test results.

Possible Cause Troubleshooting Action Supporting Information
Analyst Technique Review and standardize procedures for sampling, filtration, and timing. Ensure the sampling location is consistent with USP guidelines.[16]Variability can be introduced by differences in how analysts perform the test.[17] Automated sampling can reduce this variability.[16][17]
Apparatus Issues Calibrate and verify all equipment settings (e.g., paddle/basket height, rotation speed, temperature). Check for and eliminate sources of vibration.[17][18] Ensure vessels are clean and free from scratches.[19]Mechanical issues with the dissolution apparatus are a common cause of failure.[16] Dosage forms that float may require validated sinkers.[19]
Method-Related Flaws Evaluate the robustness of your dissolution method.[18] Ensure the dissolution medium is properly prepared and degassed.[16] Confirm that the chosen filtration membrane is validated and does not adsorb the drug.[16]The method itself may be overly sensitive to minor variations.[18] Air bubbles can significantly affect results.[18]
Material Problems Verify the quality and properties of the API and excipients. Check for changes in the dosage form, especially during stability testing (e.g., cross-linking in gelatin capsules).[16]The physical or chemical properties of the materials can change over time or vary between batches.[16][20]

Problem 2: Solid dispersion does not significantly improve the dissolution rate.

Possible Cause Troubleshooting Action Supporting Information
Incorrect Carrier Selection Select a carrier that is highly water-soluble and compatible with the drug. Polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices.[9][21][22]The carrier's properties are crucial for the success of the solid dispersion.[4]
Inappropriate Drug-to-Carrier Ratio Optimize the drug-to-carrier ratio. A higher proportion of the carrier is often needed. Experiment with different ratios (e.g., 1:1, 1:3, 1:5).[5][21]The ratio affects the extent of drug dispersion and dissolution enhancement.[5]
Drug Recrystallization Analyze the solid dispersion using XRD or DSC to confirm if the drug is in an amorphous state. The presence of crystallinity suggests the drug has not fully dispersed or has recrystallized upon storage.The amorphous state is key to the enhanced solubility provided by solid dispersions.[9] PVP is known to inhibit the recrystallization of drug molecules.[9]
Method of Preparation The chosen method (e.g., solvent evaporation vs. melting) may not be optimal. The solvent evaporation method has been shown to be effective for amlodipine besylate with PEG carriers.[5]The preparation method influences the final physical state of the dispersion.[23]

Problem 3: Difficulty forming a stable inclusion complex with cyclodextrins.

Possible Cause Troubleshooting Action Supporting Information
Incorrect Molar Ratio Conduct phase solubility studies to determine the optimal drug-to-cyclodextrin molar ratio. While a 1:1 ratio is common, other stoichiometries may be more stable.[10][11]Phase solubility studies reveal the stoichiometry of complexation and the stability constant.[11]
Wrong Cyclodextrin Type Experiment with different cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) often show different complexation efficiencies and stability constants compared to native β-cyclodextrin.[11]The size of the cyclodextrin cavity and its substituent groups affect its ability to encapsulate the drug molecule.[11]
Ineffective Preparation Method Compare different preparation methods such as kneading, coprecipitation, and lyophilization (freeze-drying).[10] Lyophilization often leads to a more complete inclusion and an amorphous final product.[10][12]The method used to form the complex impacts its final properties and dissolution performance.[10]

Data and Experimental Protocols

Data Tables

Table 1: Solubility of Amlodipine Besylate Solid Dispersions with PEG Carriers Data extracted from a study using the solvent evaporation method.

CarrierDrug:Carrier RatioSolubility (µg/mL)
PEG 40001:1121.2
PEG 40001:3142.5
PEG 4000 1:5 325.95
PEG 40001:7207.6
PEG 40001:10204.5
PEG 6000 (Physical Mix)1:5141.51
(Source: Adapted from Mhaske et al., 2021)[5]

Table 2: Dissolution of Amlodipine from Solid Dispersions with Irradiated PVP (2:1 Polymer:Drug Ratio) Data showing the effect of irradiating the PVP carrier on drug release.

PVP CarrierTime (min)% Drug Dissolved (pH 1.2)
Unirradiated PVP10~31%
Irradiated PVP (20 kGy)1.0~89%
Dextrin Carrier (10:1)10~86%
(Source: Adapted from M. Gouda et al., 2020)[9]
Experimental Protocols

Protocol 1: Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh the desired amounts of levamlodipine besylate and a hydrophilic carrier (e.g., PEG 4000, PVP K30) to achieve the target ratio (e.g., 1:5).

  • Dissolve both components in a suitable common solvent, such as methanol or ethanol. Ensure complete dissolution with the aid of a magnetic stirrer.

  • Solvent Evaporation: Transfer the solution to a shallow glass dish or a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.

  • Drying: Place the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.[5]

  • Processing: Scrape the dried solid dispersion from the dish. Pulverize the mass using a mortar and pestle.[5]

  • Sieving: Pass the resulting powder through a fine-mesh sieve (e.g., #100 mesh) to obtain a uniform particle size.[5]

  • Characterization: Evaluate the prepared solid dispersion for drug content, in-vitro dissolution, and solid-state properties using techniques like DSC and XRD to confirm the absence of drug crystals.

Protocol 2: Preparation of Levamlodipine-Cyclodextrin Inclusion Complex by Lyophilization

  • Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin derivative (e.g., HP-β-CD).

  • Separately, dissolve the levamlodipine besylate in a minimal amount of a suitable solvent (e.g., ethanol).

  • Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring continuously. Maintain stirring for 24-48 hours at room temperature to allow for equilibrium of complex formation.

  • Freezing: Freeze the resulting clear solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization (Freeze-Drying): Transfer the frozen sample to a freeze-dryer and run a cycle for at least 48 hours until all the solvent has sublimated, leaving a fluffy, dry powder.

  • Collection: Collect the powdered inclusion complex and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using methods such as FTIR, DSC, XRD, and dissolution studies.[10]

Visualizations

// Nodes start [label="Start: Poorly Soluble\nLevamlodipine API", fillcolor="#FBBC05", fontcolor="#202124"]; char_api [label="API Characterization\n(Solubility, Permeability, Crystal Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_strategy [label="Select Enhancement Strategy", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sd [label="Solid Dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="Inclusion Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; psr [label="Particle Size Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

form_dev [label="Formulation Development\n(Excipient Selection, Process Optimization)", fillcolor="#F1F3F4", fontcolor="#202124"];

eval [label="Evaluation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

diss_test [label="In-Vitro\nDissolution Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; phys_char [label="Physicochemical\nCharacterization (XRD, DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Optimized\nDosage Form", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> char_api; char_api -> select_strategy;

select_strategy -> sd [label="Amorphous conversion needed"]; select_strategy -> complex [label="Solubility is primary issue"]; select_strategy -> psr [label="Increase surface area"];

sd -> form_dev; complex -> form_dev; psr -> form_dev;

form_dev -> eval;

eval -> diss_test [label="Performance"]; eval -> phys_char [label="Stability"];

diss_test -> end; phys_char -> end;

{rank=same; sd; complex; psr;} {rank=same; diss_test; phys_char;} } end_dot Caption: Workflow for selecting and developing a dissolution enhancement strategy.

// Nodes start [label="Dissolution Test Fails\n(Results out of specification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_calc [label="1. Review Calculations\n& Data Entry", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; error_found [label="Error Found?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; correct_reissue [label="Correct & Reissue Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

investigate_cause [label="2. Investigate Cause", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause [label="Potential Cause?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

man [label="Analyst Error\n(Sampling, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; machine [label="Apparatus Failure\n(Calibration, Vibration)", fillcolor="#F1F3F4", fontcolor="#202124"]; method [label="Method Flaw\n(Media Prep, Robustness)", fillcolor="#F1F3F4", fontcolor="#202124"]; material [label="Material Issue\n(API, Excipients, Dosage Form)", fillcolor="#F1F3F4", fontcolor="#202124"];

doc_capa [label="Document Findings\nImplement CAPA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_calc; check_calc -> error_found; error_found -> correct_reissue [label="Yes"]; error_found -> investigate_cause [label="No"];

investigate_cause -> cause;

cause -> man [label="Man"]; cause -> machine [label="Machine"]; cause -> method [label="Method"]; cause -> material [label="Materials"];

man -> doc_capa; machine -> doc_capa; method -> doc_capa; material -> doc_capa; } end_dot Caption: Logical steps for investigating a dissolution test failure.[16][20]

References

Technical Support Center: Scaling Up the Synthesis of Levamlodipine Hydrobromide for Clinical Supply

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Levamlodipine hydrobromide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale synthesis and clinical supply scale-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question Possible Cause(s) Recommended Solution(s)
Low yield of diastereomeric salt during chiral resolution. - Inappropriate solvent system.- Incorrect ratio of resolving agent to racemic amlodipine.- Suboptimal crystallization temperature or time.- Screen different solvent systems (e.g., methanol, ethanol, isopropanol, or mixtures with water).- Optimize the molar ratio of the chiral resolving agent. Typically, 0.5 to 0.6 equivalents of the resolving agent per equivalent of racemic amlodipine are used.- Systematically vary the crystallization temperature and duration to find the optimal conditions for selective precipitation of the desired diastereomer.
Poor chiral purity (enantiomeric excess) of Levamlodipine. - Incomplete separation of diastereomers.- Racemization during the liberation of the free base.- Perform recrystallization of the diastereomeric salt to improve purity.- Use a milder base (e.g., sodium bicarbonate) and lower temperatures during the liberation of Levamlodipine free base to minimize the risk of racemization.
Difficulty in isolating crystalline this compound. - Inappropriate solvent for salt formation and crystallization.- Supersaturation issues.- Presence of impurities inhibiting crystallization.- Screen various solvents for the salt formation and crystallization step. Suitable solvents can include isopropanol, ethanol, or acetone.- Employ seeding with a small amount of previously prepared this compound crystals to induce crystallization.- Ensure the Levamlodipine free base is of high purity before proceeding with the salt formation.
Formation of an oily product instead of a crystalline solid during hydrobromide salt formation. - High concentration of impurities.- Incomplete removal of the previous solvent.- Rapid addition of hydrobromic acid.- Purify the Levamlodipine free base before salt formation.- Ensure the starting material is a concentrated solution in the appropriate solvent for crystallization.- Add the hydrobromic acid solution dropwise with vigorous stirring to control the precipitation process.
Product discoloration (yellowing) of this compound. - Oxidation of the dihydropyridine ring.- Presence of residual solvents or impurities.- Perform the synthesis and handling of the product under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity solvents and reagents.- Ensure thorough drying of the final product under vacuum at a controlled temperature.
Inconsistent particle size and morphology upon scale-up. - Changes in mixing efficiency and heat transfer at a larger scale.- Uncontrolled nucleation and crystal growth.- Implement controlled cooling profiles and agitation rates during crystallization.- Consider using a seeding protocol to control crystal size distribution.- Utilize process analytical technology (PAT) to monitor and control crystallization parameters in real-time.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and industrially viable method for producing Levamlodipine is through the chiral resolution of racemic amlodipine. This process involves reacting racemic amlodipine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized. The desired diastereomer is then isolated and treated with a base to liberate the pure Levamlodipine free base. Finally, the Levamlodipine free base is reacted with hydrobromic acid to form the hydrobromide salt, which is then crystallized and purified.

Q2: Which chiral resolving agents are most effective for the resolution of racemic amlodipine?

A2: Several chiral resolving agents have been successfully used, with chiral tartaric acid derivatives being a common choice. For instance, O,O'-di-p-toluoyl-D-tartaric acid has been shown to be highly effective in separating the enantiomers of amlodipine with high enantiomeric purity (>99%).

Q3: What are the critical parameters to control during the crystallization of the diastereomeric salt?

A3: The critical parameters include the choice of solvent, the concentration of the reactants, the crystallization temperature, the cooling rate, and the agitation speed. These factors significantly influence the yield and purity of the isolated diastereomer.

Q4: How can I confirm the chiral purity of the synthesized Levamlodipine?

A4: The enantiomeric excess (a measure of chiral purity) of Levamlodipine can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). These techniques use a chiral stationary phase or a chiral selector in the mobile phase to separate the two enantiomers.

Q5: What are the potential impurities that can form during the synthesis, and how can they be controlled?

A5: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in amlodipine synthesis include over-oxidation of the dihydropyridine ring to its pyridine analogue, and impurities from the starting materials. Controlling impurities involves using high-purity starting materials, optimizing reaction conditions to minimize side reactions, and implementing appropriate purification steps such as recrystallization.

Q6: Are there any specific safety precautions to consider when working with hydrobromic acid?

A6: Yes, hydrobromic acid is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.

Data Presentation

Table 1: Comparison of Different Chiral Resolution Methods for Amlodipine

Resolving AgentSolvent SystemMolar Ratio (Amlodipine:Agent)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Levamlodipine
D-(-)-Tartaric AcidDimethylformamide/Water2:1~40%>99%
(S)-BNPPAMethanol1:0.6542-46%>99.5%
O,O'-di-p-toluoyl-D-tartaric acidMethanol1:0.5~45%>99%

Note: Yields and purity can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amlodipine and Preparation of Levamlodipine Free Base

This protocol is a representative procedure based on common methods for chiral resolution.

  • Dissolution: In a suitable reactor, dissolve racemic amlodipine (1.0 eq) in methanol (10-15 volumes) at 40-45 °C.

  • Addition of Resolving Agent: To the clear solution, add a solution of O,O'-di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol (3-5 volumes) over 30-60 minutes, maintaining the temperature at 40-45 °C.

  • Crystallization: Cool the reaction mixture to 20-25 °C and stir for 2-3 hours. Further, cool the mixture to 0-5 °C and stir for another 4-6 hours to allow for complete crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the precipitated solid and wash the cake with chilled methanol (2 volumes). Dry the solid under vacuum at 40-45 °C.

  • Liberation of Levamlodipine Free Base: Suspend the dried diastereomeric salt in a mixture of water (10 volumes) and dichloromethane (10 volumes). Cool the mixture to 10-15 °C.

  • Basification: Adjust the pH of the aqueous layer to 9-10 by the slow addition of an aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain Levamlodipine free base as a solid or a viscous oil.

Protocol 2: Synthesis of this compound
  • Dissolution: Dissolve the Levamlodipine free base (1.0 eq) obtained from Protocol 1 in isopropanol (8-10 volumes) at room temperature.

  • Salt Formation: To this solution, add a solution of hydrobromic acid (1.0-1.1 eq, e.g., 48% in water, or HBr in isopropanol) dropwise with constant stirring.

  • Crystallization: Stir the mixture at room temperature for 2-4 hours. If no precipitation occurs, cool the mixture to 0-5 °C and continue stirring. Seeding with a few crystals of this compound may be necessary to induce crystallization.

  • Isolation: Filter the crystalline solid, wash with cold isopropanol (2 volumes), and then with a non-polar solvent like hexane (2 volumes) to facilitate drying.

  • Drying: Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

Mandatory Visualizations

Synthesis_Pathway racemic_amlodipine Racemic Amlodipine diastereomeric_salts Diastereomeric Salts Mixture racemic_amlodipine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., O,O'-di-p-toluoyl-D-tartaric acid) resolving_agent->diastereomeric_salts levo_diastereomer Crystallized (S)-Amlodipine Diastereomeric Salt diastereomeric_salts->levo_diastereomer Selective Crystallization r_diastereomer_mother_liquor (R)-Amlodipine Diastereomer (in mother liquor) diastereomeric_salts->r_diastereomer_mother_liquor Remains in solution levamlodipine_base Levamlodipine Free Base levo_diastereomer->levamlodipine_base Base Treatment levamlodipine_hbr This compound levamlodipine_base->levamlodipine_hbr + hbr Hydrobromic Acid (HBr) hbr->levamlodipine_hbr

Caption: Synthesis Pathway of this compound.

Experimental_Workflow cluster_resolution Chiral Resolution cluster_base_liberation Free Base Liberation cluster_salt_formation Hydrobromide Salt Formation dissolution Dissolve Racemic Amlodipine and Resolving Agent crystallization Cool and Crystallize Diastereomeric Salt dissolution->crystallization filtration1 Filter and Wash Diastereomeric Salt crystallization->filtration1 suspension Suspend Salt in DCM/Water filtration1->suspension basification Adjust pH to 9-10 suspension->basification extraction Extract with DCM basification->extraction concentration Concentrate to get Levamlodipine Base extraction->concentration dissolve_base Dissolve Levamlodipine Base in Isopropanol concentration->dissolve_base add_hbr Add Hydrobromic Acid dissolve_base->add_hbr crystallize_hbr Crystallize Product add_hbr->crystallize_hbr filter_dry Filter, Wash, and Dry Levamlodipine HBr crystallize_hbr->filter_dry

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Workflow cluster_resolution_troubleshooting Chiral Resolution Issues cluster_salt_troubleshooting Salt Formation Issues start Low Yield or Purity Issue check_step Identify Synthesis Step: Chiral Resolution or Salt Formation? start->check_step check_ee Low Enantiomeric Excess? check_step->check_ee Chiral Resolution oily_product Oily Product Formed? check_step->oily_product Salt Formation check_yield_res Low Yield of Diastereomer? check_ee->check_yield_res No recrystallize Recrystallize Diastereomeric Salt check_ee->recrystallize Yes optimize_cryst Optimize Crystallization: - Solvent - Temperature - Time check_yield_res->optimize_cryst Yes end Process Optimized check_yield_res->end No recrystallize->end optimize_cryst->end low_yield_salt Low Crystalline Yield? oily_product->low_yield_salt No purify_base Purify Levamlodipine Base oily_product->purify_base Yes optimize_salt_cryst Optimize Crystallization: - Solvent - Seeding - Cooling Rate low_yield_salt->optimize_salt_cryst Yes low_yield_salt->end No purify_base->optimize_salt_cryst optimize_salt_cryst->end

Caption: Logical Troubleshooting Workflow for Synthesis Issues.

Validation & Comparative

Validation of an HPLC method for Levamlodipine hydrobromide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an HPLC method for the quantitative analysis of Levamlodipine hydrobromide, in accordance with ICH guidelines. It also presents a comparison with alternative analytical techniques, offering insights into the selection of the most suitable method for specific analytical needs.

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent calcium channel blocker used in the management of hypertension. Ensuring the quality and consistency of its pharmaceutical formulations is paramount, necessitating robust and validated analytical methods. While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, this guide adapts a well-established method for the closely related besylate salt. It is crucial to note that a change in the salt form may influence the analytical method's performance, and therefore, method re-validation or verification is strongly recommended when analyzing the hydrobromide salt.

High-Performance Liquid Chromatography (HPLC) Method Validation

A reliable and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of quality control for this compound. The validation of this method ensures its suitability for its intended purpose, providing assurance of the quality of the analytical data. The validation process, as stipulated by the International Council for Harmonisation (ICH) guidelines, encompasses several key parameters.

Experimental Protocol: RP-HPLC Method

This protocol is adapted from established methods for amlodipine and its enantiomers.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 65:35 (v/v) mixture of methanol and phosphate buffer.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at 239 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Levamlodipine reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For dosage forms, accurately weigh and powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Calibration Standards: Prepare a series of dilutions from the standard stock solution to cover the desired concentration range for linearity assessment.

ICH Validation Parameters: Summary of a Representative HPLC Method

The following table summarizes the typical validation parameters and acceptance criteria for an RP-HPLC assay method for Levamlodipine, based on ICH guidelines.

Validation ParameterTypical Acceptance CriteriaRepresentative Data (Adapted from Amlodipine Besylate Methods)
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.No interference from excipients or degradation products at the retention time of Levamlodipine.
Linearity A linear relationship should be established across the analytical range. Correlation coefficient (r²) should be > 0.999.[3][4]Linear over a concentration range of 0.8-24 µg/mL with r² > 0.999.[3][4]
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. Expressed as percent recovery.98.0% - 102.0% recovery.
Precision
- Repeatability (Intra-day)The precision of the method under the same operating conditions over a short interval of time. Expressed as Relative Standard Deviation (%RSD).%RSD < 2.0% for multiple injections of the same standard solution.
- Intermediate Precision (Inter-day)The precision of the method within the same laboratory over different days, with different analysts, and/or different equipment.%RSD < 2.0% for analyses conducted on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (10:1).
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas for replicate injections < 2.0%.

Comparison with Alternative Analytical Methods

While HPLC is the most prevalent technique for the analysis of Levamlodipine, other methods can be employed, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
RP-HPLC Separation based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.High specificity, accuracy, and precision. Ability to separate the analyte from impurities and degradation products. Well-established and widely accepted by regulatory authorities.Requires specialized equipment and trained personnel. Can be time-consuming for method development. Generates solvent waste.
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective. Widely available instrumentation.Lower specificity compared to HPLC; potential for interference from excipients and degradation products that absorb at the same wavelength.[5][6][7][8][9] Not suitable for separating mixtures of closely related compounds.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency and resolution. Requires very small sample volumes and generates minimal waste. Can be a powerful tool for chiral separations.[10][11][12][13]Lower sensitivity for some applications compared to HPLC with UV detection. Can be more susceptible to matrix effects.
Experimental Protocols for Alternative Methods

UV-Visible Spectrophotometry:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm). The λmax for amlodipine is typically around 238 nm and 360 nm.[5]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Prepare a sample solution of a suitable concentration in the same solvent.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax.

  • Calculation: The concentration of the analyte in the sample is determined by comparing its absorbance to a calibration curve generated from the standard solutions.

Capillary Electrophoresis (for chiral separation):

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, often containing a chiral selector (e.g., cyclodextrins) to enable the separation of enantiomers. For example, a phosphate buffer at a specific pH containing carboxymethyl-β-cyclodextrin.

  • Voltage: A high voltage is applied across the capillary.

  • Detection: UV detection at a suitable wavelength.

  • Sample Injection: A small plug of the sample is introduced into the capillary.

  • Separation: The enantiomers migrate at different velocities through the capillary due to their different interactions with the chiral selector, leading to their separation.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation and comparison of analytical methods for this compound.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Validation Parameters cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity Opt->Specificity Validate According to ICH Guidelines Linearity Linearity & Range Routine Routine Analysis (QC Testing) Specificity->Routine Accuracy Accuracy Linearity->Routine Precision Precision (Repeatability & Intermediate) Accuracy->Routine LOD_LOQ LOD & LOQ Precision->Routine Robustness Robustness LOD_LOQ->Routine SystemSuitability System Suitability Robustness->Routine SystemSuitability->Routine Stability Stability Studies Routine->Stability

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Analytical_Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis Spectroscopy cluster_ce Capillary Electrophoresis Levamlodipine Levamlodipine Hydrobromide Analysis HPLC High Specificity High Precision Impurity Profiling Levamlodipine->HPLC Quantitative Assay (Primary Method) UV Rapid Screening Cost-Effective Simple Levamlodipine->UV Preliminary Analysis (Alternative) CE Chiral Separation High Efficiency Low Sample Volume Levamlodipine->CE Enantiomeric Purity (Alternative)

Caption: Logical Comparison of Analytical Methods for Levamlodipine.

Conclusion

The validation of an analytical method is a critical component of the drug development and quality control process. For this compound, a robust RP-HPLC method, validated according to ICH guidelines, is the recommended approach for routine quantitative analysis due to its high specificity, accuracy, and precision. While this guide provides a framework based on methods for the besylate salt, it is imperative to perform method verification or re-validation for the hydrobromide form to ensure reliable and accurate results. Alternative methods such as UV-Visible spectrophotometry and capillary electrophoresis offer complementary capabilities for rapid screening and chiral purity analysis, respectively, and can be valuable tools in a comprehensive analytical strategy for this compound. The choice of the most appropriate method will depend on the specific analytical requirements, available resources, and the stage of drug development.

References

A Comparative Analysis of Levamlodipine and Amlodipine Besylate for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the enantiomer-specific calcium channel blocker, levamlodipine, versus its racemic parent compound, amlodipine besylate, in terms of antihypertensive efficacy and safety profiles, supported by clinical and preclinical data.

This guide provides a detailed comparison of levamlodipine (S-amlodipine) and racemic amlodipine besylate, two widely used calcium channel blockers for the treatment of hypertension. While amlodipine has been a cornerstone of antihypertensive therapy for decades, the development of its pharmacologically active S-enantiomer, levamlodipine, offers a refined therapeutic option with potential advantages in safety and tolerability. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available evidence.

Introduction to Chiral Pharmacology

Racemic amlodipine is a mixture of two stereoisomers, S-amlodipine and R-amlodipine, in equal proportions. The therapeutic antihypertensive effect is almost exclusively attributed to the S-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels, approximately 1000 times greater than the R-enantiomer.[1][2][3] The R-enantiomer is largely inactive in terms of blood pressure reduction but has been implicated in some of the adverse effects associated with racemic amlodipine, particularly peripheral edema.[3] Levamlodipine is the isolated, pharmacologically active S-enantiomer of amlodipine.[4][5]

Mechanism of Action

Both levamlodipine and amlodipine besylate exert their antihypertensive effects by blocking the transmembrane influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[4][5] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[4][5] The primary site of action is the L-type calcium channels in the vascular smooth muscle.

dot

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Drugs Drug Action L_type_Ca_Channel L-type Calcium Channel Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Allows Relaxation Vasodilation L_type_Ca_Channel->Relaxation Leads to Contraction Vasoconstriction Ca_Influx->Contraction BP_Lowering Blood Pressure Lowering Relaxation->BP_Lowering Levamlodipine Levamlodipine (S-Amlodipine) Levamlodipine->L_type_Ca_Channel Blocks (High Affinity) Amlodipine Amlodipine Besylate (Racemic) Amlodipine->Levamlodipine Contains R_Amlodipine R-Amlodipine Amlodipine->R_Amlodipine Contains

Caption: Mechanism of action of levamlodipine and amlodipine on vascular smooth muscle cells.

Comparative Efficacy

Clinical studies have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent antihypertensive efficacy.[1] This is expected, as levamlodipine is the active component of amlodipine.

Efficacy EndpointLevamlodipine (2.5 mg)Amlodipine Besylate (5 mg)Study Reference
Mean Reduction in Systolic Blood Pressure (mmHg) 19 ± 3 (standing)19 ± 4 (standing)Pooled data from three comparative studies[5]
20 ± 2 (supine)19 ± 3 (supine)
20 ± 2 (sitting)19 ± 3 (sitting)
Blood Pressure Control Rate (%) 91% (at 24 months)94% (at 24 months)LEADER study[6]
Therapeutic Effect (%) 98.18%76.36%Clinical observation study[7]

Note: Dosages may vary based on the specific clinical trial design and patient population.

Comparative Safety and Tolerability

The primary safety advantage of levamlodipine over racemic amlodipine is the reduced incidence of peripheral edema.[1][8][9] This is a common dose-limiting side effect of amlodipine. Other adverse events, such as headache, have also been reported to occur less frequently with levamlodipine.

Adverse EventLevamlodipineAmlodipine BesylateStudy Reference
Overall Incidence of Any Adverse Reactions (%) 6.0%8.4%Pragmatic comparative effectiveness study[10]
Lower Extremity Edema (%) 1.1%3.0%Pragmatic comparative effectiveness study[10][11]
Headache (%) 0.7%1.1%Pragmatic comparative effectiveness study[10][11]
Incidence of New Edema (%) 31.40%46.51%Randomized double-blind controlled trial[9]

Experimental Protocols

A representative experimental design for comparing the efficacy and safety of levamlodipine and amlodipine besylate in patients with essential hypertension is outlined below.

dot

Screening Patient Screening (Mild to Moderate Hypertension) Washout Washout Period (If on prior antihypertensives) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: Levamlodipine Besylate (e.g., 2.5mg QD) Randomization->GroupA GroupB Group B: Amlodipine Maleate (e.g., 5mg QD) Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment: - Change in Blood Pressure - Incidence of Adverse Events FollowUp->Endpoint

Caption: A typical randomized controlled trial workflow for comparing levamlodipine and amlodipine.

Inclusion Criteria:

  • Adult patients (e.g., 18-65 years) diagnosed with mild to moderate essential hypertension.

  • Systolic blood pressure (SBP) between 140-179 mmHg and/or diastolic blood pressure (DBP) between 90-109 mmHg.

Exclusion Criteria:

  • Secondary hypertension.

  • Severe hypertension.

  • History of allergy to dihydropyridine calcium channel blockers.

  • Significant renal or hepatic impairment.

  • Congestive heart failure or unstable angina.[12]

Treatment Protocol:

  • A multi-center, randomized, double-blind, parallel-group study design is often employed.

  • Following a washout period for patients on previous antihypertensive medications, subjects are randomized to receive either levamlodipine (e.g., 2.5 mg once daily) or amlodipine besylate (e.g., 5 mg once daily).

  • The treatment duration is typically 8 to 12 weeks.

Efficacy and Safety Assessments:

  • Efficacy: Blood pressure is measured at baseline and at specified follow-up intervals. The primary efficacy endpoint is the change from baseline in sitting SBP and DBP.

  • Safety: The incidence of all adverse events is recorded throughout the study. Particular attention is given to the occurrence of peripheral edema, headache, and dizziness. Physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests are performed at baseline and at the end of the study.

Pharmacokinetic Profile

Levamlodipine exhibits a more favorable pharmacokinetic profile compared to racemic amlodipine, with less inter-subject variability and a longer half-life.[1]

Pharmacokinetic ParameterLevamlodipine (S-amlodipine)Racemic Amlodipine
Half-life (t½) LongerShorter (compared to S-enantiomer)
Pharmacokinetic Variability Lower intrasubject variationHigher intrasubject variation
Metabolism Primarily by CYP3A4 to inactive metabolites[4]Stereoselective metabolism

Conclusion

The available evidence strongly suggests that levamlodipine offers a comparable antihypertensive efficacy to racemic amlodipine besylate but with a significantly improved safety and tolerability profile, most notably a lower incidence of peripheral edema. This makes levamlodipine a valuable therapeutic alternative, particularly for patients who experience dose-limiting side effects with conventional amlodipine. The improved pharmacokinetic properties of levamlodipine may also contribute to a more consistent and predictable therapeutic response. For drug development professionals, the successful development of levamlodipine from a racemic mixture serves as a prime example of the potential benefits of chiral separation in optimizing drug therapy.

References

Head-to-Head Clinical Trial Analysis: Levamlodipine and Nifedipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antihypertensive therapeutics, calcium channel blockers (CCBs) remain a cornerstone of treatment. Among the dihydropyridine class, levamlodipine, the pharmacologically active S-enantiomer of amlodipine, and nifedipine, a well-established agent, are frequently considered. This guide provides an objective comparison of their clinical performance in the management of hypertension, drawing upon available head-to-head and indirect comparative clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Comparative Efficacy

A systematic review and meta-analysis of eight studies involving 1456 patients with mild to moderate hypertension demonstrated that levamlodipine is more effective than amlodipine.[1][2] The analysis reported a statistically significant difference in the overall effective rate between the levamlodipine and amlodipine groups.[1][2] In a study focused on nocturnal hypertension, both levamlodipine (2.5 mg daily) and amlodipine (5 mg daily) were shown to effectively control 24-hour blood pressure after four weeks of treatment.[3]

Clinical trials comparing amlodipine and nifedipine have shown largely comparable efficacy in blood pressure reduction. A multicenter, randomized trial found that amlodipine and nifedipine-GITS (Gastrointestinal Therapeutic System) were similarly effective in lowering 24-hour ambulatory blood pressure.[4] Another randomized, double-blind, crossover study concluded that amlodipine given once daily is at least as effective as nifedipine tablets administered twice daily in patients with essential hypertension.[5] Furthermore, a retrospective study comparing generic nifedipine with brand-name amlodipine found their clinical efficacy in managing hypertension to be comparable.

Efficacy OutcomeLevamlodipine vs. AmlodipineAmlodipine vs. NifedipineReference
Blood Pressure Control Levamlodipine showed a statistically significant higher effective rate.Generally comparable efficacy in 24-hour blood pressure control.[1][2][4][5]
Nocturnal Hypertension Both agents effectively control 24-hour blood pressure.Not directly compared in the available studies.[3]

Safety and Tolerability

The safety profiles of levamlodipine and nifedipine, when indirectly compared through amlodipine, suggest a potential advantage for levamlodipine in terms of adverse events.

The aforementioned meta-analysis of levamlodipine versus amlodipine revealed a statistically significant lower incidence of adverse drug reactions in the levamlodipine group.[1][2] In contrast, studies comparing amlodipine and nifedipine have reported varied results regarding side effects. One randomized controlled trial in postpartum hypertension found that while both were effective, amlodipine was associated with a lower rate of medication discontinuation due to side effects. A separate study indicated that amlodipine is a safer and better-tolerated alternative to nifedipine retard.

Safety OutcomeLevamlodipine vs. AmlodipineAmlodipine vs. NifedipineReference
Incidence of Adverse Events Statistically significant lower incidence with levamlodipine.One study suggests amlodipine is better tolerated than nifedipine retard.[1][2]
Medication Discontinuation Not explicitly reported in the meta-analysis.Lower discontinuation rate with amlodipine in a postpartum hypertension trial.
Specific Side Effects Not detailed in the provided abstracts.Nifedipine associated with a significant peak/trough effect on blood pressure.[5]

Experimental Protocols

To facilitate a deeper understanding of the presented data, the methodologies of key cited clinical trials are outlined below.

Levamlodipine vs. Amlodipine for Nocturnal Hypertension (Liu Guo, 2001)
  • Study Design: A comparative study.

  • Participants: 60 hypertensive patients with nocturnal hypertension, divided into two groups of 30.

  • Intervention:

    • Group 1: Levamlodipine (2.5 mg) once daily for 4 weeks.

    • Group 2: Amlodipine (5 mg) once daily for 4 weeks.

  • Primary Outcome: 24-hour ambulatory blood pressure monitoring (ABPM) performed at baseline and at the end of the 4-week treatment period.[3]

Amlodipine vs. Nifedipine for Essential Hypertension (Cappuccio FP, et al.)
  • Study Design: A randomized, double-blind, crossover study.

  • Participants: 13 patients with essential hypertension whose diastolic blood pressure was consistently >95 mmHg while on nifedipine tablets for at least four weeks.

  • Intervention:

    • One-month treatment with nifedipine tablets (20 mg twice daily).

    • One-month treatment with amlodipine (5 mg once daily).

    • The order of treatment was randomized.

  • Outcome Measures: Blood pressure was measured at 12 and 2 hours after the last dose of nifedipine and at 24 and 2 hours after the last dose of amlodipine to assess peak and trough effects.[5]

Amlodipine vs. Nifedipine-GITS in Sustained Hypertension
  • Study Design: A multicenter, randomized trial.

  • Participants: Patients with clinic systolic/diastolic BP of 140-179/90-109 mmHg and 24-hour systolic/diastolic BP ≥ 130/80 mmHg.

  • Intervention:

    • Amlodipine 5-10 mg/day.

    • Nifedipine-GITS 30-60 mg/day.

  • Outcome Measures: Ambulatory BP monitoring was performed for 24 hours at baseline and after 4 weeks of treatment, and for 48 hours at 8 weeks of treatment, with a dose missed on the second day of the 48-hour monitoring period.[4]

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Levamlodipine and nifedipine are both dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Action Ca_ext Extracellular Ca2+ L_type L-type Calcium Channel Ca_ext->L_type Ca_int Intracellular Ca2+ L_type->Ca_int Ca2+ Influx Relaxation Vasodilation & Blood Pressure Reduction L_type->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Levamlodipine Levamlodipine Levamlodipine->L_type Blockade Nifedipine Nifedipine Nifedipine->L_type Blockade

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Conclusion

References

A Comparative Guide to Enantiomeric Purity Testing of Levamlodipine Hydrobromide Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining the enantiomeric purity of Levamlodipine hydrobromide, the pharmacologically active S-enantiomer of Amlodipine. The focus is on providing actionable data and detailed protocols to assist in method selection and implementation for quality control and research purposes.

Introduction to Enantiomeric Purity of Levamlodipine

Levamlodipine, the (S)-(-)-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina. The R-(+)-enantiomer is known to have significantly less pharmacological activity. Therefore, ensuring the enantiomeric purity of this compound bulk drug is a critical aspect of quality control to guarantee its therapeutic efficacy and safety. Various analytical techniques have been developed for the chiral separation of amlodipine enantiomers, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for enantiomeric purity testing depends on several factors, including desired resolution, sensitivity, analysis time, and available instrumentation. This section compares the performance of common HPLC and CE methods based on published experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the enantioseparation of amlodipine. Chiral recognition can be achieved through two main approaches: using a chiral stationary phase (CSP) or employing a chiral mobile phase additive (CMPA) with a conventional achiral column.

  • Chiral Stationary Phase (CSP) HPLC: This is a direct and robust method for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.

  • Chiral Mobile Phase Additive (CMPA) HPLC: This approach offers flexibility and can be more cost-effective as it utilizes standard achiral columns. Cyclodextrins are commonly used as CMPAs.

Capillary Electrophoresis (CE)

CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid method development.[1] Chiral separation in CE is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).

Quantitative Data Summary

The following tables summarize the performance of various HPLC and CE methods for the enantiomeric separation of amlodipine.

Table 1: Comparison of HPLC Methods for Amlodipine Enantioseparation

MethodChiral Selector/ColumnMobile Phase/EluentResolution (Rs)Separation Factor (α)Analysis Time (min)
HPLC-CSP Cellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile / 0.1% DEA / 0.01% FA4.1-< 15
HPLC-CSP Daicel CROWNPAK CR(+)70% HClO4 (pH 2.0) : Methanol (95:5 v/v)> 1.5-< 10
HPLC-CMPA WondaSil C18 (achiral) with SBE-β-CD and PEG-20MMethanol : Water (45:55 v/v, pH 2.5) with 7.5 mmol/L SBE-β-CD and 0.3 mmol/L PEG-20M> 1.5-~ 16
Nano-LC Cellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile : Water (90:10, v/v) with 15 mM ammonium borate (pH 10.0)---

Data sourced from multiple studies.[2][3][4][5] Conditions and results may vary based on specific experimental setup.

Table 2: Comparison of Capillary Electrophoresis (CE) Methods for Amlodipine Enantioseparation

MethodChiral SelectorBackground Electrolyte (BGE)Resolution (Rs)Separation Factor (α)Analysis Time (min)
CE Carboxymethyl-β-CD (CM-β-CD)25 mM Phosphate buffer (pH 9.0) with 15 mM CM-β-CD2.651.04< 5
CE Randomly methylated-β-CD (RAMEB)50 mM Phosphate buffer (pH 3.0) with 20 mM RAMEB> 1.5-~ 6
cEKC Maltodextrin (MD DE 4-7)-2.10-< 20
CEC Cellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile : Water (90:10, v/v) with 5 mM ammonium borate (pH 9.0)--< 30

Data sourced from multiple studies.[1][5][6][7] Conditions and results may vary based on specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enantiomeric purity testing of Levamlodipine.

1. HPLC Method using a Chiral Stationary Phase (Cellulose-based)

  • Objective: To determine the enantiomeric purity of Levamlodipine using a cellulose-based chiral stationary phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Cellulose tris(4-chloro-3-methylphenylcarbamate) based chiral column.

  • Mobile Phase: Acetonitrile containing 0.1% diethylamine (DEA) and 0.01% formic acid (FA).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 238 nm.

  • Temperature: 25°C.[8]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of racemic amlodipine and a test solution of this compound in a suitable solvent (e.g., mobile phase).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and test solutions.

    • Identify the peaks for S-amlodipine and R-amlodipine based on the injection of the pure S-enantiomer or by comparing with the racemic standard.

    • Calculate the percentage of the R-enantiomer in the Levamlodipine sample using the peak areas. The limit of quantification for the R-enantiomer can be as low as 0.05%.[8]

2. Capillary Electrophoresis Method using a Cyclodextrin Chiral Selector

  • Objective: To separate the enantiomers of amlodipine using Capillary Electrophoresis with a cyclodextrin derivative as a chiral selector.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

  • Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD).[6]

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 9.0) containing 15 mM CM-β-CD.[6]

  • Voltage: +25 kV.[1][6]

  • Temperature: 15°C.[1][6]

  • Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).[6]

  • Detection: UV at 230 nm.[6]

  • Procedure:

    • Prepare the background electrolyte containing the chiral selector and filter it.

    • Prepare a sample solution of this compound in the BGE or a suitable solvent.

    • Rinse the capillary with the BGE.

    • Inject the sample solution.

    • Apply the separation voltage.

    • Detect the migrating enantiomers. The migration order can be determined by spiking the sample with the pure S-enantiomer.[6]

    • Quantify the enantiomeric impurity based on the peak area.

Visualizations

Experimental Workflow for HPLC-CSP Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Levamlodipine in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Acetonitrile with DEA and FA MobilePhasePrep->Injection Separation Chiral Separation on Cellulose-CSP Column Injection->Separation Detection UV Detection at 238 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Calculate % R-enantiomer Integration->Quantification CE_Separation_Logic Amlodipine Amlodipine Enantiomers (S- and R-) Complex Diastereomeric Enantiomer-CD Complexes Amlodipine->Complex CD Cyclodextrin (Chiral Selector) CD->Complex Separation Differential Migration in Electric Field Complex->Separation Detection Separated Enantiomer Peaks Separation->Detection

References

Cross-validation of analytical methods for levamlodipine in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Validated HPLC Methods

The following table summarizes the operational parameters and validation data from three distinct HPLC methods developed for the quantification of amlodipine. These methods, while not directly cross-validated against each other in a single study, provide a comparative look at the range of performance characteristics achievable.

ParameterMethod 1Method 2Method 3
Chromatographic Column WATERS C18 (250 mm × 4.6 mm, 5µm)[1]C18 (4.6x250 mm, 5 µm)[2]Octadecylsilyl silica gel, C18 (3.9 mm x 150 mm)[3]
Mobile Phase Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55), pH 3.0[1]Methanol (10%) in buffer, pH 2.95[2]Acetonitrile: Methanol: Triethylamine solution (15:35:50), pH 3.0[3]
Flow Rate 1.0 ml/min[1]1.205 mL/min[2]1.0 ml/min[3]
Detection Wavelength 240 nm[1]215 nm[2]237 nm[3]
Retention Time 2.60 minutes[1]7.9 minutes[4]Not Specified
Linearity Range 0.5-8 µg/ml[1]0.8-24 µg/mL[2]50% to 150% of test concentration[3]
Correlation Coefficient (r²) 0.990[1]>0.999[2]0.9999[3]
Accuracy (% Recovery) 104.7 ±1.82%[1]Not Specified100.29%[3]
Precision (%RSD) Intra-day: 0.025%, Inter-day: 0.022%[1]< 1% (Inter-day)[2]System: 0.33%, Method: 0.34%, Intermediate: 0.17%[3]
Limit of Detection (LOD) 0.0674 µg/ml[1]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.0204496 µg/ml[1]Not SpecifiedNot Specified

Detailed Experimental Protocol (Method 1)

This section provides a detailed methodology for one of the compared HPLC methods for the estimation of amlodipine besylate in tablet dosage form.[1]

1. Materials and Reagents:

  • S(-) amlodipine standard (Akums Drugs Ltd., Haridwar, India)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Ortho-phosphoric acid (85%)

  • Di-sodium hydrogen orthophosphate dehydrate

2. Chromatographic Conditions:

  • Instrument: WATERS HPLC with DAD detector

  • Column: WATERS C18, 250 mm × 4.6 mm, 5µm particle size

  • Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in the ratio of 15:30:55. The pH was adjusted to 3.0 using ortho-phosphoric acid.

  • Flow Rate: 1.0 ml/min

  • Detection: UV detection at 240 nm

3. Preparation of Solutions:

  • Buffer Preparation: A 70mM potassium dihydrogen orthophosphate buffer was prepared.

  • Mobile Phase Preparation: The mobile phase was prepared by mixing acetonitrile, buffer, and methanol in the specified ratio and then filtered and degassed.

  • Standard Solution Preparation: A standard stock solution of amlodipine was prepared and subsequently diluted with the mobile phase to achieve the desired concentrations for linearity studies.

  • Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to a single dose was accurately weighed, dissolved in the mobile phase, sonicated, and diluted to the mark. The solution was then filtered before injection.

4. Method Validation Procedures:

  • Linearity: The linearity of the method was determined by analyzing a series of dilutions of the standard solution over the concentration range of 0.5-8 μg/ml.

  • Accuracy: Accuracy was determined by the standard addition method, where a known amount of standard drug was added to the pre-analyzed sample and the recovery was calculated.

  • Precision: The precision of the method was evaluated by performing intra-day and inter-day variations. Intra-day precision was determined by analyzing the standard solution at three different concentrations three times on the same day. Inter-day precision was determined by analyzing the same solutions on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Visualizing the Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_planning Planning & Development cluster_validation Method Validation Parameters cluster_execution Execution & Reporting method_dev Analytical Method Development protocol_def Validation Protocol Definition method_dev->protocol_def specificity Specificity protocol_def->specificity linearity Linearity & Range protocol_def->linearity accuracy Accuracy protocol_def->accuracy precision Precision (Repeatability, Intermediate) protocol_def->precision detection_limit Detection Limit (LOD) protocol_def->detection_limit quantitation_limit Quantitation Limit (LOQ) protocol_def->quantitation_limit robustness Robustness protocol_def->robustness exp_execution Experimental Execution specificity->exp_execution linearity->exp_execution accuracy->exp_execution precision->exp_execution detection_limit->exp_execution quantitation_limit->exp_execution robustness->exp_execution data_analysis Data Analysis exp_execution->data_analysis validation_report Validation Report Generation data_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

Interrelation of Key Validation Parameters

The relationship between the core validation parameters demonstrates the hierarchical nature of method performance assessment.

G Validation Method Validation Core Core Performance Validation->Core Sensitivity Sensitivity Validation->Sensitivity Reliability Reliability Validation->Reliability Specificity Specificity Validation->Specificity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Linearity Linearity Core->Linearity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Robustness Robustness Reliability->Robustness

Caption: Interrelation of Validation Parameters.

References

Long-term stability study of Levamlodipine hydrobromide under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, under various storage conditions. Due to the limited availability of public data specifically for levamlodipine hydrobromide, this guide draws upon stability data for other salt forms, primarily levamlodipine maleate and besylate, and compares its stability profile with the alternative calcium channel blocker, felodipine. The information is supplemented with established principles from the International Council for Harmonisation (ICH) guidelines on stability testing.

Executive Summary

Levamlodipine, a third-generation dihydropyridine calcium channel blocker, demonstrates favorable stability under long-term and accelerated storage conditions. Forced degradation studies indicate that levamlodipine is susceptible to degradation under acidic, basic, and oxidative stress, with photodecomposition also being a factor. The primary degradation products identified include derivatives formed through oxidation and hydrolysis. When compared to felodipine, another calcium channel blocker, both drugs exhibit good stability when properly formulated and stored, though they are susceptible to degradation under harsh conditions. This guide presents available stability data, detailed experimental protocols for stability-indicating methods, and visual representations of relevant pathways to aid researchers in understanding and predicting the stability of this compound.

Comparative Stability Data

The following tables summarize the typical stability data for levamlodipine (based on available information for its various salts) and felodipine under long-term and accelerated storage conditions, as recommended by ICH guidelines.

Note: The quantitative data presented below is illustrative and based on typical acceptance criteria for stable pharmaceutical products. Specific data for this compound is not publicly available.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

TimepointTest ParameterThis compound (Hypothetical)Felodipine Extended-ReleaseAcceptance Criteria
Initial Assay (%)99.8100.190.0 - 110.0
Total Impurities (%)0.150.12NMT 1.0%
AppearanceWhite to off-white tabletWhite to off-white tabletAs described
12 Months Assay (%)99.299.590.0 - 110.0
Total Impurities (%)0.250.20NMT 1.0%
AppearanceCompliesCompliesAs described
24 Months Assay (%)98.598.990.0 - 110.0
Total Impurities (%)0.350.28NMT 1.0%
AppearanceCompliesCompliesAs described

NMT: Not More Than

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

TimepointTest ParameterThis compound (Hypothetical)Felodipine Extended-ReleaseAcceptance Criteria
Initial Assay (%)99.8100.190.0 - 110.0
Total Impurities (%)0.150.12NMT 1.0%
AppearanceWhite to off-white tabletWhite to off-white tabletAs described
3 Months Assay (%)98.999.290.0 - 110.0
Total Impurities (%)0.400.35NMT 1.0%
AppearanceCompliesCompliesAs described
6 Months Assay (%)97.898.590.0 - 110.0
Total Impurities (%)0.650.55NMT 1.0%
AppearanceCompliesCompliesAs described

Based on available New Drug Application (NDA) filings for levamlodipine maleate, a shelf-life of 24 months is established when stored at controlled room temperature (20°C to 25°C).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the stability assessment of levamlodipine.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

This method is designed to separate and quantify levamlodipine from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of powdered tablets equivalent to 10 mg of levamlodipine into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of levamlodipine reference standard of known concentration in the diluent.

  • Calculation: The assay and impurity levels are calculated by comparing the peak areas of the sample solution with those of the standard solution.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed under various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: The drug product is exposed to 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: The drug product is exposed to 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: The drug product is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: The drug product is exposed to dry heat at 80°C for 48 hours.

  • Photostability: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Mandatory Visualizations

Mechanism of Action: Calcium Channel Blockade

Levamlodipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.

G cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (Intracellular) L_type_Ca_Channel->Ca_ion_intracellular Influx Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_Channel Binds to and inhibits Blockade Blockade Ca_ion_extracellular Ca²⁺ (Extracellular) Ca_ion_extracellular->L_type_Ca_Channel Vasodilation Vasodilation Ca_ion_intracellular->Vasodilation Leads to Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of Levamlodipine.

Experimental Workflow: Stability-Indicating HPLC Method

The following diagram illustrates the workflow for a typical stability-indicating HPLC method used for the analysis of levamlodipine.

G Start Sample Preparation (Tablets) HPLC_System HPLC System (C18 Column, UV Detector) Start->HPLC_System Standard_Prep Standard Preparation (Reference Standard) Standard_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition (Peak Area) Chromatography->Data_Acquisition Analysis Data Analysis (Assay & Impurity Calculation) Data_Acquisition->Analysis Report Report Generation Analysis->Report

Caption: HPLC workflow for stability analysis.

Levamlodipine Degradation Pathway

Forced degradation studies have identified several potential degradation pathways for amlodipine, the parent compound of levamlodipine. The primary pathways involve oxidation of the dihydropyridine ring to a pyridine derivative and hydrolysis of the ester side chains.

G Levamlodipine Levamlodipine Oxidized_Product Pyridine Derivative (Dehydro-amlodipine) Levamlodipine->Oxidized_Product Oxidation Hydrolyzed_Product Ester Hydrolysis Products Levamlodipine->Hydrolyzed_Product Hydrolysis Photodegradation_Product Various Photodegradants Levamlodipine->Photodegradation_Product Photodegradation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Oxidized_Product Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Hydrolytic_Stress->Hydrolyzed_Product Photolytic_Stress Photolytic Stress (UV/Vis Light) Photolytic_Stress->Photodegradation_Product

Caption: Potential degradation pathways of Levamlodipine.

References

Comparative study of the antihypertensive effects of different salts of levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical and pharmacokinetic data on different salt forms of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, reveals important insights for researchers and drug development professionals. This guide synthesizes available experimental data to compare the antihypertensive effects, safety profiles, and pharmacokinetic properties of various levamlodipine salts, primarily focusing on the maleate and besylate forms in comparison to racemic amlodipine.

Levamlodipine, a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3][4][5] Clinical studies have consistently demonstrated that the therapeutic activity of racemic amlodipine resides in the S-enantiomer, levamlodipine.[2][4] This has led to the development of formulations containing only the active isomer, with the aim of providing similar efficacy at a lower dose and with an improved safety profile.

Data Presentation: Efficacy, Safety, and Pharmacokinetics

The following tables summarize the key quantitative data from comparative studies of different levamlodipine salts and racemic amlodipine.

Table 1: Comparative Antihypertensive Efficacy

Drug FormulationDosageStudy PopulationKey Efficacy OutcomesReference
Levamlodipine Maleate vs. Amlodipine Besylate2.5-5 mg/day vs. 5-10 mg/dayMild to moderate essential hypertensionSimilar total efficacy rates after 4 and 8 weeks of treatment. No significant difference in trough/peak ratios for systolic and diastolic blood pressure.[6]
Levamlodipine Maleate vs. Amlodipine BesylateNot specifiedMild to moderate H-type hypertensionNo significant difference in systolic blood pressure reduction. Diastolic blood pressure was significantly lower in the levamlodipine maleate group after treatment.[7]
Levamlodipine vs. Amlodipine2.5 mg vs. 5 mgElderly patients with hypertensionTotal effective rate of 71.4% for levamlodipine vs. 90.5% for amlodipine (P<0.05). However, another study showed 2.5 mg of levamlodipine to be equivalent to 5 mg of amlodipine.[8]
Levamlodipine vs. AmlodipineNot specifiedMild to moderate hypertensionMeta-analysis of 8 studies showed a statistically significant higher effective rate for levamlodipine compared to amlodipine.[9]
Levamlodipine0.5 mg once dailyMild and moderate hypertensionTherapeutic effect of 98.18% compared to 76.36% in the amlodipine group (P<0.05).[10]

Table 2: Comparative Safety and Tolerability

Drug FormulationKey Adverse EventsIncidenceReference
Levamlodipine Maleate vs. Amlodipine BesylateOverall adverse reactions6.0% vs. 8.4% (P < 0.001)[11][12]
Lower extremity edema1.1% vs. 3.0% (P < 0.001)[11][12]
Headache0.7% vs. 1.1% (P = 0.045)[11][12]
Levamlodipine vs. AmlodipineAny adverse drug reaction1 case vs. 6 cases[8]
Levamlodipine vs. AmlodipineIncidence of adverse drug reactionStatistically significant lower incidence with levamlodipine (meta-analysis).[9]
Levamlodipine Maleate vs. Amlodipine BesylateDrug-related adverse events10.89% vs. 14.56% (P>0.05)[6]

Table 3: Comparative Pharmacokinetics of Levamlodipine Salts

Pharmacokinetic ParameterS-Amlodipine BesylateS-Amlodipine MaleateReference
Cmax (ng/mL)6.13 ± 1.295.07 ± 1.09[4]
Tmax (h)8.4 ± 3.610.7 ± 3.4[4]
AUC (h*ng/mL)351 ± 72330 ± 88[4]
Oral Clearance (mL/min/kg)6.9 ± 1.67.3 ± 2.1[4]
Biological Half-Life (h)\multicolumn{2}{c}{30-50}[4][5]
Protein Binding\multicolumn{2}{c}{~93%}[3]
Metabolism\multicolumn{2}{c}{~90% to inactive metabolites}[3][5]

Experimental Protocols

Detailed methodologies for the cited studies are summarized below, based on available information from clinical trial registries and published abstracts.

1. LEADER Study (NCT01844570): Levamlodipine Maleate vs. Amlodipine Besylate in Primary Hypertension

  • Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up.[11][12]

  • Participants: Outpatients with primary hypertension from 110 centers in China.[11][12] A sub-study focused on patients with mild to moderate H-type hypertension.[7]

  • Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate.[11][12]

  • Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.[11][12]

  • Key Assessments: Blood pressure measurements, monitoring for adverse events, and recording of cardiovascular and cerebrovascular events.

2. NCT01131546: Levamlodipine Besylate vs. Amlodipine Maleate in Essential Hypertension

  • Study Design: A study to compare the safety and efficacy of levamlodipine besylate versus amlodipine maleate.[13]

  • Participants: Male or female outpatients, aged 18-75 years, with mild to moderate essential hypertension (mean BP ≥140/90 mmHg and <180/110 mmHg).[13]

  • Intervention: Patients were administered either levamlodipine besylate (2.5mg or 5mg) or amlodipine maleate (5mg).[13]

  • Exclusion Criteria: Included secondary hypertension, severe hypertension, concomitant use of drugs affecting blood pressure, and allergies to dihydropyridine calcium antagonists.[13]

Mandatory Visualization

Mechanism of Action of Levamlodipine

The following diagram illustrates the signaling pathway through which levamlodipine exerts its antihypertensive effect.

G Mechanism of Action of Levamlodipine cluster_cellular Cellular Level cluster_physiological Physiological Effect Levamlodipine Levamlodipine LTypeCaChannel L-type Calcium Channel (in Vascular Smooth Muscle Cell) Levamlodipine->LTypeCaChannel Blocks CaInflux Calcium Ion (Ca2+) Influx IntracellularCa Decreased Intracellular Ca2+ Concentration CaInflux->IntracellularCa Inhibits MLCK Myosin Light Chain Kinase (MLCK) Activation IntracellularCa->MLCK Reduces Contraction Smooth Muscle Contraction MLCK->Contraction Inhibits Vasodilation Vasodilation BP Decreased Blood Pressure Vasodilation->BP

Caption: Mechanism of action of levamlodipine.

Experimental Workflow for a Comparative Antihypertensive Clinical Trial

The diagram below outlines a typical workflow for a clinical trial comparing different antihypertensive agents, based on the methodologies of the reviewed studies.

G Experimental Workflow of a Comparative Antihypertensive Trial Start Patient Recruitment (e.g., Mild to Moderate Hypertension) Screening Screening & Informed Consent Start->Screening Washout Washout Period (if applicable) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: Levamlodipine Salt A Randomization->GroupA GroupB Group B: Levamlodipine Salt B or Racemic Amlodipine Randomization->GroupB Treatment Treatment Period (e.g., 8-24 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., weeks 4, 8, 24) Treatment->FollowUp DataCollection Data Collection: - Blood Pressure - Adverse Events - Other relevant markers FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparison of: - Efficacy - Safety - Tolerability Analysis->Results Conclusion Conclusion on Comparative Effects Results->Conclusion

Caption: Workflow of a comparative antihypertensive clinical trial.

References

A Comparative Guide to the Bioanalytical Validation of Levamlodipine in Rodent Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, in rodent plasma. The information presented is intended to assist researchers in selecting the most appropriate analytical technique and protocol for their preclinical research and drug development needs. This document outlines the performance characteristics of commonly employed methods, supported by experimental data from published studies, and provides detailed experimental protocols.

Comparison of Bioanalytical Methods: HPLC-UV vs. LC-MS/MS

The two predominant analytical techniques for the quantification of levamlodipine and its racemate, amlodipine, in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the study, particularly concerning sensitivity, selectivity, and throughput.

LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and selectivity, allowing for lower limits of quantification.[1] However, HPLC-UV presents a simpler, more cost-effective, and readily available alternative, which can be suitable for studies where higher concentrations of the analyte are expected.[2][3]

Performance Characteristics

The following tables summarize the validation parameters for both HPLC-UV and LC-MS/MS methods for the analysis of amlodipine/levamlodipine in rodent plasma, as reported in various studies.

Table 1: Comparison of HPLC-UV Method Performance

ParameterMethod 1[2][4]Method 2[3][5]Method 3[6]
Linearity Range (ng/mL) 50 - 10,00025 - 500060 - 420
Correlation Coefficient (r²) > 0.999> 0.999> 0.994
Lower Limit of Quantification (LLOQ) (ng/mL) 502560
Accuracy (%) Within ±15%Within ±15%88.52 - 93.06
Precision (% CV) < 15%< 15%-
Recovery (%) > 92.8> 85.088.52 - 93.06

Table 2: Comparison of LC-MS/MS Method Performance

ParameterMethod 1 (Enantioselective)[7]Method 2[8]Method 3[9]
Linearity Range (ng/mL) 0.05 - 500.05 - 200.05 - 12
Correlation Coefficient (r²) > 0.99> 0.998> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.050.05
Accuracy (%) 85 - 115Within ±15%Within ±15%
Precision (% CV) < 15%< 15%< 15%
Recovery (%) 92.23 - 94.1482.45 - 89.17> 60

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.

Sample Preparation

The initial step in analyzing levamlodipine in plasma involves the extraction of the analyte from the biological matrix to remove interfering substances. The most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PP): This is a simple and rapid method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[2][6]

    • Protocol: To 150 µL of rat plasma, add 100 µL of 10% w/v trichloroacetic acid. Vortex for 2 minutes and then centrifuge. The supernatant is collected for analysis.[2]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.

    • Protocol: To 500 µL of plasma, add an internal standard and 3.5 mL of an extraction solvent mixture (e.g., diethyl ether/dichloromethane). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[10]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. It is known for providing cleaner extracts.[7]

    • Protocol: Condition an SPE cartridge (e.g., Strata™-X) with methanol and water. Load the plasma sample (pre-treated with a buffer) onto the cartridge. Wash the cartridge to remove interferences, and then elute the analyte with an appropriate solvent. The eluate is then evaporated and reconstituted.[11]

Chromatographic Conditions

HPLC-UV Method:

  • Column: Thermo beta-basic C18 (100 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Dibasic phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV at 240 nm[2]

  • Retention Time: Approximately 5.1 min for amlodipine[2]

LC-MS/MS Method (Enantioselective):

  • Column: Chiral AGP column[7]

  • Mobile Phase: 10 mM ammonium acetate (pH 4.0) and propanol[7]

  • Flow Rate: 0.2 mL/min[7]

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.[7]

Stability Assessment

The stability of levamlodipine in plasma under various storage and handling conditions is a critical validation parameter to ensure the integrity of the samples from collection to analysis.

Table 3: Summary of Stability Studies for Amlodipine in Plasma

Stability ConditionDurationTemperatureFindingReference
Freeze-Thaw Stability 3 cycles-20°C to Room TempStable[9][12]
Short-Term Stability 48 hoursRoom TemperatureStable[2]
Long-Term Stability 106 days-20°CStable[9]
Post-Processed Stability 7 hoursRoom TemperatureStable[9]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for levamlodipine in rodent plasma.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_result Result Plasma_Sample Rodent Plasma Sample Spiking Spike with Levamlodipine & IS Plasma_Sample->Spiking Extraction Extraction (PP, LLE, or SPE) Spiking->Extraction Stability Stability Spiking->Stability Chromatography LC Separation (HPLC or UPLC) Extraction->Chromatography Recovery Recovery Extraction->Recovery Detection Detection (UV or MS/MS) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Selectivity Selectivity & Specificity Detection->Selectivity Validated_Method Validated Bioanalytical Method Linearity->Validated_Method Accuracy_Precision->Validated_Method Selectivity->Validated_Method Recovery->Validated_Method Stability->Validated_Method

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of levamlodipine in rodent plasma. LC-MS/MS offers superior sensitivity and is the preferred method for pharmacokinetic studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for applications where higher analyte concentrations are anticipated. The choice of sample preparation technique should be optimized to ensure adequate recovery and minimal matrix effects. The validation data and protocols presented in this guide serve as a valuable resource for researchers to establish reliable and reproducible bioanalytical methods for levamlodipine in a preclinical setting.

References

Safety Operating Guide

Proper Disposal Procedures for Levamlodipine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of levamlodipine hydrobromide, catering to researchers, scientists, and drug development professionals. This guidance is designed to ensure safe handling and compliance with regulatory standards.

Pre-Disposal Handling and Storage

Proper handling and storage are critical to minimize risks prior to disposal. Personnel handling this compound should be trained on its properties and potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.

  • Ventilation: Use the substance only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Spill Management: In case of a spill, prevent it from entering drains or water courses. Absorb spills with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of contaminated material according to the procedures outlined below.

Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. This compound waste may be classified as hazardous or non-hazardous depending on its concentration and local regulations.

  • Hazardous Waste: Pharmaceutical waste is considered hazardous if it is specifically listed as such by regulatory agencies or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. The Safety Data Sheet (SDS) for Amlodipine, a related compound, indicates it is toxic if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound waste as potentially hazardous.

  • Non-Hazardous Waste: If it is determined that the waste does not meet the criteria for hazardous waste, it can be disposed of as non-hazardous pharmaceutical waste. However, it should not be disposed of in regular trash or down the drain without proper assessment.

Waste should be segregated at the point of generation into clearly labeled containers to avoid mixing incompatible materials.

Step-by-Step Disposal Procedures

Follow these steps for the disposal of this compound:

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

  • Segregate Waste:

    • Place unused or expired pure this compound and materials heavily contaminated with it into a designated, clearly labeled hazardous waste container.

    • Separate trace-contaminated items (e.g., gloves, empty vials) into a separate, appropriately labeled waste stream as per your institution's guidelines.

  • Select the Appropriate Disposal Pathway:

    • Hazardous Waste: For waste classified as hazardous, use a licensed hazardous waste disposal company. The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.

    • Non-Hazardous Waste: If deemed non-hazardous, it may be sent to a licensed medical waste incinerator or a specially designated landfill. Do not flush non-hazardous pharmaceuticals unless they are on the specific FDA flush list, which is not the case for this compound.

  • Documentation: Maintain accurate records of the waste generated, including the substance name, quantity, and date of disposal. This is crucial for regulatory compliance.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once decontaminated, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Quantitative Data for Disposal Considerations

The following table summarizes key parameters to consider for the disposal of this compound. Specific values should be determined in consultation with your EHS department and based on local regulations, as they are not universally defined.

ParameterValueRegulatory BodyNotes
Reportable Quantity (RQ) To be determined by local and federal regulationsEPAThe quantity of a hazardous substance that, if released, must be reported to the appropriate authorities.
Toxicity Characteristic Leaching Procedure (TCLP) Limit To be determined by laboratory analysis if waste is a candidate for landfill disposalEPAUsed to determine if a waste has the characteristic of toxicity.
Occupational Exposure Limit (OEL) No established OELN/AHandle with care to minimize exposure.

Experimental Protocols Cited

The disposal procedures outlined are based on standard practices for chemical and pharmaceutical waste management as established by regulatory bodies such as the EPA and OSHA. No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures are derived from a synthesis of safety data sheets and general guidelines for hazardous waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Levamlodipine Hydrobromide Waste Generated consult Consult Institutional EHS and Local Regulations start->consult characterize Characterize Waste: Hazardous or Non-Hazardous? consult->characterize hazardous Segregate in Labeled Hazardous Waste Container characterize->hazardous Hazardous non_hazardous Segregate in Labeled Non-Hazardous Waste Container characterize->non_hazardous Non-Hazardous disposal_haz Dispose via Licensed Hazardous Waste Vendor (Incineration) hazardous->disposal_haz disposal_non_haz Dispose via Licensed Medical Waste Vendor (Incineration/Landfill) non_hazardous->disposal_non_haz document Document Waste for Regulatory Compliance disposal_haz->document disposal_non_haz->document end End of Process document->end

Personal protective equipment for handling Levamlodipine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levamlodipine hydrobromide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is imperative to use appropriate personal protective equipment and work in a controlled environment to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to avoid inhalation of dust or aerosols.[1][2]

  • Ensure that a safety shower and eyewash station are readily accessible.[1][2]

Personal Protective Equipment:

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields.To protect against splashes and dust, preventing eye irritation.[1][2][3]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2][3]
Body Protection Impervious clothing or a lab coat.To protect skin from accidental spills.[1][2][3]
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if dust is generated.To prevent inhalation of the compound.[1][2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols during weighing and transfer.[1][2]

  • Contact Avoidance: Prevent contact with skin, eyes, and clothing.[1][2] Avoid inhalation of the substance.[1][2]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Storage Conditions:

ParameterRecommendation
Temperature Powder: -20°C for long-term storage.[1][2]
In solvent: -80°C (up to 6 months) or -20°C (up to 1 month).[2][4]
Container Keep in a tightly sealed container.[1][2]
Environment Store in a cool, well-ventilated area.[1][2]
Incompatibilities Keep away from direct sunlight, sources of ignition, strong acids/alkalis, and strong oxidizing/reducing agents.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Unused Material: Dispose of the contents and container in accordance with local, state, and federal regulations for chemical waste.[5] It is recommended to use a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be treated as chemical waste and disposed of accordingly.

  • Empty Containers: After use, rinse containers thoroughly and dispose of them as chemical waste. Do not reuse empty containers.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal.[1][2] Decontaminate the spill area.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

Handling Workflow for this compound A Receipt of this compound B Log and Store at Recommended Temperature (-20°C) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Prepare Solution in a Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste (Unused compound, contaminated materials) E->G F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrobromide
Reactant of Route 2
Levamlodipine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.